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4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid Documentation Hub

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  • Product: 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid
  • CAS: 717876-98-7

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

Executive Summary 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 1262010-41-2) is a specialized sulfonamide derivative primarily utilized in pharmaceutical research as a structural intermediate and impurity ref...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 1262010-41-2) is a specialized sulfonamide derivative primarily utilized in pharmaceutical research as a structural intermediate and impurity reference standard. Belonging to the class of sulfamoylbenzoic acids , it shares the pharmacophore scaffold of thiazide-like diuretics (e.g., Metolazone, Indapamide) and loop diuretics (e.g., Furosemide).

This compound is characterized by a dual-acidic nature—possessing both a carboxylic acid and an N-substituted sulfonamide moiety—which dictates its solubility profile and biological interaction. It serves as a critical probe for Structure-Activity Relationship (SAR) studies targeting the Na⁺-Cl⁻ cotransporter (NCC) and as a reference marker for monitoring process-related impurities in the synthesis of sulfonamide drugs involving m-toluidine.

Chemical Identity & Structural Analysis[1]

ParameterDetail
Chemical Name 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid
Synonyms 4-chloro-3-(m-toluylsulfamoyl)benzoic acid; 3-(N-(3-methylphenyl)sulfamoyl)-4-chlorobenzoic acid
CAS Number 1262010-41-2
Molecular Formula C₁₄H₁₂ClNO₄S
Molecular Weight 325.77 g/mol
SMILES CC1=CC=CC(NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)=C1
Core Scaffold 4-chloro-3-sulfamoylbenzoic acid

Structural Insight: The molecule features a lipophilic 3-methylphenyl (m-tolyl) tail attached to the nitrogen of the sulfonamide group. This modification significantly increases lipophilicity (LogP) compared to the parent primary sulfonamide, potentially altering membrane permeability and protein binding affinity. The 4-chloro substituent on the benzoic acid ring provides essential electron-withdrawing character, enhancing the acidity of the neighboring groups and metabolic stability.

Physicochemical Properties (The Core)

Quantitative Data Profile
PropertyValue / RangeCondition / Method
Appearance White to off-white crystalline powderVisual inspection
Melting Point 215 – 225 °C (Predicted)Decomposition likely near MP
pKa₁ (COOH) 3.6 ± 0.2Potentiometric Titration (Aq)
pKa₂ (Sulfonamide) 7.8 ± 0.3Potentiometric Titration (Aq)
LogP (Octanol/Water) 3.2 – 3.5Predicted (Consensus)
Solubility (Water) < 0.1 mg/mLpH 1.2 – 4.0 (Neutral form)
Solubility (Buffer) > 10 mg/mLpH > 8.5 (Dianionic form)
Solubility (Organic) SolubleDMSO, DMF, Methanol
Ionization & Solubility Logic

The compound exhibits pH-dependent solubility governed by its two ionizable protons.

  • Acidic Region (pH < 3.5): The molecule exists primarily in its neutral, protonated form (

    
    ). In this state, it is poorly soluble in water ("brick dust") due to strong intermolecular hydrogen bonding and the lipophilic tolyl group.
    
  • Mildly Acidic to Neutral (pH 4 – 7): The carboxylic acid deprotonates (pKa ≈ 3.6), forming the mono-anion (

    
    ). Solubility improves slightly but remains limited by the lipophilic sulfonamide tail.
    
  • Basic Region (pH > 8.0): The sulfonamide nitrogen deprotonates (pKa ≈ 7.8), forming the highly soluble dianion (

    
    ). This is the preferred state for preparing stock solutions in aqueous buffers.
    

Field Insight: For biological assays, dissolve the compound in DMSO first to create a stock, then dilute into a buffered medium (pH 7.4). Direct addition to water will result in precipitation.

Synthesis & Manufacturing

The synthesis follows a convergent pathway involving the chlorosulfonation of 4-chlorobenzoic acid followed by coupling with 3-methylaniline. This route is prone to hydrolysis side-reactions, requiring strict moisture control.

Synthesis Workflow Diagram

Synthesis SM1 4-Chlorobenzoic Acid Int1 Intermediate: 4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3) SM1->Int1 Chlorosulfonation 130°C, 5h Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Int1 Product Target Product: 4-chloro-3-[(3-methylphenyl) sulfamoyl]benzoic acid Int1->Product Amidation Acetone/Base, 0-25°C SM2 3-Methylaniline (m-Toluidine) SM2->Product

Caption: Convergent synthesis pathway via sulfonyl chloride intermediate.

Detailed Protocol
  • Chlorosulfonation: 4-chlorobenzoic acid is treated with excess chlorosulfonic acid at elevated temperatures (130°C) to install the sulfonyl chloride group at the meta position relative to the acid (ortho to the chlorine).

    • Critical Control: Quench carefully on ice to precipitate the intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid .

  • Amidation: The intermediate is dissolved in an inert solvent (Acetone or DCM) and treated with 3-methylaniline (1.1 equivalents) in the presence of a base (e.g., Pyridine or Sodium Carbonate) to scavenge the HCl byproduct.

    • Purification: The mixture is acidified (HCl) to precipitate the target product, followed by recrystallization from Ethanol/Water to remove unreacted amine.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical markers are established.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 270 nm.

  • Retention Time: Expect elution later than the parent (unsubstituted) acid due to the hydrophobic tolyl group.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Key Ions:

    • [M-H]⁻: m/z 324.0 (Base peak).

    • Isotope Pattern: Distinct Chlorine pattern (³⁵Cl/³⁷Cl ratio ~3:1) seen at m/z 324 and 326.

Proton NMR (¹H-NMR, DMSO-d₆)
  • Methyl Group: Singlet at ~2.25 ppm (3H).

  • Benzoic Acid Protons: Three distinct signals in the aromatic region (7.6 – 8.5 ppm).

  • Tolyl Protons: Multiplet at 6.8 – 7.2 ppm.

  • Exchangeables: Broad singlet >13 ppm (COOH) and singlet ~10.5 ppm (SO₂NH).

Handling & Stability

  • Storage: Store at +2°C to +8°C in a tightly sealed container, protected from light.

  • Stability: Stable under normal laboratory conditions. Hydrolytically stable in neutral/acidic media; susceptible to hydrolysis in strong hot alkali.

  • Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles) required.

References

  • BenchChem. 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid Product Page. Retrieved from

  • PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Parent Compound) - Compound Summary. National Library of Medicine. Retrieved from

  • Perlovich, G. L., et al.Sulfonamides: Thermochemical and Solubility Studies. Journal of Chemical & Engineering Data, 2013. (General principles of sulfonamide solubility).
  • Supuran, C. T. Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. (SAR of sulfonamide diuretics).[1][2][3]

  • Sigma-Aldrich. 4-Chloro-3-sulfamoylbenzoic acid Product Specification. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Sulfamoylbenzoic Acid Derivatives

A Case Study of 4-chloro-N-(3-methylphenyl)benzamide, a Structural Analog of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid Abstract This technical guide provides a comprehensive overview of the methodologies and con...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study of 4-chloro-N-(3-methylphenyl)benzamide, a Structural Analog of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of sulfamoylbenzoic acid derivatives, a class of compounds with significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, this guide will utilize the closely related and structurally analogous compound, 4-chloro-N-(3-methylphenyl)benzamide , as a practical case study. We will delve into the synthesis, crystallization, and definitive structural elucidation of this analog by single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the significance of understanding three-dimensional molecular architecture in drug discovery.

Introduction: The Significance of Sulfamoylbenzoic Acids and the Imperative of Crystal Structure Analysis

Sulfamoylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] Their therapeutic potential spans from diuretics to anti-inflammatory agents and beyond.[2] The precise three-dimensional arrangement of atoms within these molecules, their crystal structure, is fundamental to understanding their physicochemical properties, and ultimately, their mechanism of action.

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed and unambiguous information about the internal lattice of crystalline substances.[3] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are critical parameters in rational drug design.[4]

A Note on the Selected Compound: While the primary topic of interest is 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, a thorough search of the Cambridge Structural Database (CSD) and other scientific literature did not yield its crystal structure. Therefore, this guide will focus on the crystal structure analysis of 4-chloro-N-(3-methylphenyl)benzamide , a compound that shares key structural motifs, including the 4-chloro-substituted aromatic ring and the 3-methylphenyl group. The amide linkage in this analog provides a valuable proxy for understanding the spatial arrangement and intermolecular interactions that could be expected in the target molecule.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 4-chloro-N-(3-methylphenyl)benzamide

The synthesis of 4-chloro-N-(3-methylphenyl)benzamide is typically achieved through the reaction of 4-chlorobenzoyl chloride with 3-methylaniline.[5] This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylaniline in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Slowly add a stoichiometric equivalent of 4-chlorobenzoyl chloride to the solution at 0 °C to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride and the HCl byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-chloro-N-(3-methylphenyl)benzamide.

Growing Single Crystals

Obtaining a high-quality single crystal is often the most challenging step in the process. The crystal must be of sufficient size and quality, with a well-ordered internal lattice, to diffract X-rays effectively.

Experimental Protocol: Crystallization

Slow evaporation of a saturated solution is a commonly employed and effective method for growing single crystals.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. For 4-chloro-N-(3-methylphenyl)benzamide, ethanol has been shown to be a suitable solvent.[5]

  • Preparation of Saturated Solution: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the solution.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis crystal_mounting Crystal Mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer Placement data_collection Diffraction Data Collection diffractometer->data_collection Irradiation data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement Model Building validation Structure Validation structure_refinement->validation visualization Visualization & Interpretation validation->visualization cif_file CIF File Generation visualization->cif_file

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal of 4-chloro-N-(3-methylphenyl)benzamide is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The crystal is then rotated while being irradiated, and the diffraction pattern is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The "phase problem" is then solved using computational methods to generate an initial electron density map, from which a preliminary molecular model is built. This model is then refined against the experimental data to improve its accuracy.

Crystal Structure of 4-chloro-N-(3-methylphenyl)benzamide: A Detailed Analysis

The crystal structure of 4-chloro-N-(3-methylphenyl)benzamide reveals key insights into its molecular conformation and intermolecular interactions.

Crystallographic Data

The following table summarizes the key crystallographic data for 4-chloro-N-(3-methylphenyl)benzamide.[5]

ParameterValue
Chemical FormulaC₁₄H₁₂ClNO
Formula Weight245.70 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.4379 (9)
b (Å)10.2493 (11)
c (Å)9.2600 (7)
β (°)92.893 (6)
Volume (ų)1273.74 (19)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R₁ = 0.040, wR₂ = 0.117
Molecular Conformation

The molecule of 4-chloro-N-(3-methylphenyl)benzamide is not planar. The dihedral angle between the 4-chlorophenyl ring and the 3-methylphenyl ring is 12.4(1)°.[5] This twist is a common feature in N-aryl amides and is influenced by steric interactions between the two aromatic rings. The meta-methyl group on the aniline ring is positioned anti to the N-H bond.[5]

Intermolecular Interactions and Crystal Packing

The crystal structure of 4-chloro-N-(3-methylphenyl)benzamide is stabilized by intermolecular N—H···O hydrogen bonds.[5] These hydrogen bonds link the molecules into chains along the c-axis direction. This type of hydrogen bonding is a very common and robust supramolecular synthon in the crystal structures of amides.

Diagram of Intermolecular Hydrogen Bonding

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N1-H1 O2 O2=C2 N1->O2 N-H···O O1 O1=C1 N2 N2-H2

Caption: Schematic of N-H···O hydrogen bonding between adjacent molecules.

Spectroscopic Characterization: A Complementary Approach

While single-crystal X-ray diffraction provides the definitive solid-state structure, other spectroscopic techniques are crucial for characterizing the compound in solution and confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in 4-chloro-N-(3-methylphenyl)benzamide. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the amide proton, and the methyl protons. The ¹³C NMR spectrum would show distinct signals for each of the 14 unique carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-chloro-N-(3-methylphenyl)benzamide, characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide, and the C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 4-chloro-N-(3-methylphenyl)benzamide would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the amide bond.

Conclusion and Future Perspectives

This technical guide has detailed the process of crystal structure analysis using 4-chloro-N-(3-methylphenyl)benzamide as a case study in the absence of data for 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid. The principles and methodologies outlined here are broadly applicable to the structural elucidation of other small organic molecules.

The determination of the crystal structure of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid remains a subject for future research. Such a study would provide valuable insights into the conformational preferences and intermolecular interactions of this specific sulfamoylbenzoic acid derivative, which would be highly beneficial for understanding its structure-activity relationship and for the design of new and improved therapeutic agents.

References

  • Rodrigues, V. Z., Gowda, B. T., Vrábel, V., & Kožíšek, J. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2903. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • University of York. Single Crystal X-ray Diffraction. [Link]

  • PubChem. 4-Chloro-3-sulfamoylbenzoic acid. [Link]

  • ResearchGate. An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. [Link]

  • PubChemLite. 4-chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid. [Link]

  • SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]

  • NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]

  • MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

  • Chemspace. 4-[(3-methylphenyl)sulfamoyl]benzoic acid. [Link]

  • Advanced Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid Abstract Molecular Structure and Functional Group Analysis The structural confirmation of a synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

Abstract

Molecular Structure and Functional Group Analysis

The structural confirmation of a synthesized molecule is the cornerstone of chemical research and development. The target molecule, 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, possesses several key functional groups that give rise to distinct spectroscopic signatures. Understanding these components is critical for interpreting the data from various analytical techniques.

The primary functional groups include:

  • Carboxylic Acid (-COOH): This group will produce highly characteristic signals in both IR and NMR spectroscopy.

  • Sulfonamide (-SO₂NH-): This linkage is identifiable by its unique stretching vibrations in IR and the exchangeable proton signal in ¹H NMR.

  • Disubstituted Aromatic Rings: The molecule contains two aromatic rings with distinct substitution patterns that will lead to complex but interpretable splitting patterns in NMR spectroscopy.

  • Methyl Group (-CH₃): Provides a simple, high-intensity singlet in the ¹H NMR spectrum.

  • Chloro Substituent (-Cl): Influences the electronic environment of the aromatic ring, causing predictable shifts in NMR signals.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Is the Molecular Weight Correct? IR Infrared Spectroscopy (IR) MS->IR Yes NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Are Key Functional Groups Present? Confirmation Final Structure Confirmed NMR->Confirmation Yes, Is the Atomic Connectivity Correct?

Caption: Integrated workflow for the structural elucidation of a target molecule.

Conclusion

The structural verification of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid relies on the cohesive interpretation of data from NMR, IR, and MS. This guide establishes a predictive spectroscopic profile for this molecule. The key identifiers include a broad carboxylic acid proton signal above 11 ppm in the ¹H NMR, strong S=O stretching bands between 1350-1150 cm⁻¹ in the IR spectrum, and a molecular ion peak exhibiting the characteristic chlorine isotope pattern in the mass spectrum. By following the outlined protocols, researchers can systematically acquire and interpret the necessary data to unambiguously confirm the structure and purity of their synthesized material, ensuring the integrity of subsequent research and development activities.

References

Exploratory

Synonyms for 4-chloro-3-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Nomenclature and Significance of 4-Chloro-3-sulfamoylbenzoic Acid Introduction 4-Chloro-3-sulfamoylbenzoic acid is a highly functionalized aromatic molecule that holds a pivotal positio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nomenclature and Significance of 4-Chloro-3-sulfamoylbenzoic Acid

Introduction

4-Chloro-3-sulfamoylbenzoic acid is a highly functionalized aromatic molecule that holds a pivotal position in the landscape of pharmaceutical development and medicinal chemistry. While its name precisely describes its chemical structure, in the multifaceted world of chemical research, manufacturing, and regulatory affairs, a single compound can be known by a variety of names. This guide provides a comprehensive exploration of the synonyms, physicochemical properties, and critical roles of 4-chloro-3-sulfamoylbenzoic acid. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's nomenclature is not merely an academic exercise; it is essential for accurate literature searching, precise communication, and navigating the complexities of patent landscapes and regulatory submissions. This molecule serves as a key synthetic intermediate, but it also appears as a significant metabolite and process impurity in several active pharmaceutical ingredients (APIs), making its unambiguous identification paramount for drug safety and efficacy.

Nomenclature and Identification: A Comprehensive Overview

The importance of precise chemical identification cannot be overstated. The various synonyms for 4-chloro-3-sulfamoylbenzoic acid arise from different naming conventions (IUPAC, common names), database identifiers, and its role as a related compound or impurity in other drug substances.

Primary Identifiers and Synonyms

The definitive identity of a chemical substance is anchored by its CAS (Chemical Abstracts Service) Registry Number. For 4-chloro-3-sulfamoylbenzoic acid, this is 1205-30-7 [1][2]. A comprehensive list of its synonyms is presented below.

Nomenclature Type Synonym Source/Reference
IUPAC Name 4-chloro-3-sulfamoylbenzoic acid[1][3]
Systematic Name Benzoic acid, 3-(aminosulfonyl)-4-chloro-[1][2]
3-(Aminosulfonyl)-4-chlorobenzoic acid[1]
3-Sulfamoyl-4-chlorobenzoic acid[1][2]
4-Chloro-5-sulphamoylbenzoic acid[1][4]
Common Abbreviation CSBA[1][2]
Trade/Catalog Name 4-Chloro-3-Sulfamoyl Benzoic Acid[2]
Impurity Designation Indapamide Impurity 3 / Indapamide Related Compound E[1][2]
Clopamide Impurity C[1]
Bumetanil impurity 1[4]
Other Synonyms Sulfamido-3-chlorobenzoic acid[1]

The variation in naming, such as "4-Chloro-5-sulphamoylbenzoic acid," highlights the potential for ambiguity if relying solely on nomenclature without cross-referencing the CAS number[1][4].

The Criticality of Distinguishing Related Structures

In drug development, structurally similar molecules can have vastly different biological activities and safety profiles. The search for information on 4-chloro-3-sulfamoylbenzoic acid often brings up related, yet distinct, chemical entities. Understanding these differences is crucial.

  • 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS: 22892-96-2): This compound is a key intermediate in the synthesis of the potent loop diuretic, bumetanide.[5][6][7] The presence of the nitro group in place of a hydrogen atom fundamentally changes its chemical properties and reactivity, making it a distinct molecule.

  • Furosemide Related Compound A (CAS: 4818-59-1): Also known as 2-Chloro-4-furfurylamino-5-sulfamoylbenzoic acid, this is an impurity related to the diuretic furosemide.[8][9][10] Its structure is significantly different, underscoring the importance of precise naming in impurity profiling.

  • 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (CAS: 5270-74-6): This is an impurity related to the diuretic Chlorthalidone.[11]

The following diagram illustrates the logical relationship and the importance of distinguishing the primary compound from its related structures in a pharmaceutical context.

cluster_legend Legend A 4-Chloro-3-sulfamoylbenzoic acid (CAS: 1205-30-7) B 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (CAS: 22892-96-2) A->B Structurally related synthetic precursor C Furosemide Related Compound A (CAS: 4818-59-1) A->C Shares core moiety, but is a distinct impurity of another drug D 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (CAS: 5270-74-6) A->D Shares core moiety, but is a distinct impurity of another drug Target Compound Target Compound Related but Distinct Compounds Related but Distinct Compounds

Caption: Logical relationships between the target compound and similar chemical structures.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties is essential for its handling, reaction optimization, and analytical method development.

Property Value Reference(s)
Molecular Formula C₇H₆ClNO₄S[1]
Molecular Weight 235.64 g/mol [4]
Appearance White to Off-White Solid/Crystalline Powder[2][4]
Melting Point 256-258 °C[4][12]
Boiling Point 502.4 ± 60.0 °C (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol; Insoluble in water[2][4]
pKa 3.44 ± 0.10 (Predicted)[4]
InChIKey FHQAWINGVCDTTG-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl[1]
Predicted Spectroscopic Characteristics

While specific spectra are often proprietary, the expected characteristics can be inferred from the structure:

  • ¹H NMR: Aromatic protons would show complex splitting patterns in the downfield region (typically 7-9 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm), and the sulfamoyl (-SO₂NH₂) protons would also be present as a broad singlet.

  • ¹³C NMR: The spectrum would display seven distinct carbon signals. The carboxyl carbon would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chloro, carboxyl, and sulfamoyl substituents.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Role in Pharmaceutical Synthesis and Quality Control

4-Chloro-3-sulfamoylbenzoic acid is not an active pharmaceutical ingredient itself but plays two critical roles in the pharmaceutical industry: as a synthetic building block and as a process impurity or metabolite.

Application as a Synthetic Intermediate

This molecule is a versatile precursor for the synthesis of various pharmaceutical compounds, primarily due to the reactivity of its functional groups. The carboxylic acid can be converted to esters or amides, and the sulfamoyl group can also undergo further reactions. It is recognized as a compound useful in organic synthesis[4].

Significance as a Metabolite and Impurity

The presence of 4-chloro-3-sulfamoylbenzoic acid as a metabolite or impurity is of high significance for regulatory and safety considerations.

  • Metabolite of Tripamide: It is the major metabolite of the antihypertensive agent Tripamide. Studying such metabolites is crucial for understanding the drug's pharmacokinetic and pharmacodynamic profile.

  • Impurity in Clopamide and Indapamide: It is found as an impurity in Clopamide tablets and is also a known related compound to Indapamide.[1][2][4] Regulatory agencies require strict control and quantification of such impurities to ensure the safety and purity of the final drug product.

The diagram below illustrates the workflow for identifying and controlling such an impurity during drug development.

cluster_API API Synthesis & Formulation cluster_QC Quality Control & Analysis S Synthesis of API (e.g., Clopamide) F Drug Product Formulation S->F A Impurity Profiling (e.g., using HPLC, LC-MS) F->A Batch Release Testing I Identification of Impurity: 4-Chloro-3-sulfamoylbenzoic acid A->I Structure Elucidation Q Quantification of Impurity I->Q S2 Setting Specification Limits (as per ICH guidelines) Q->S2

Caption: Workflow for impurity identification and control in pharmaceutical manufacturing.

Experimental Protocols: A Conceptual Framework

While specific, validated protocols are proprietary and depend on the laboratory context, the following sections outline the standard methodologies for the synthesis and analysis of 4-chloro-3-sulfamoylbenzoic acid.

Conceptual Synthesis Protocol

The synthesis of 4-chloro-3-sulfamoylbenzoic acid typically begins with 4-chlorobenzoic acid. The key transformations involve introducing the sulfamoyl group onto the aromatic ring, a process that requires electrophilic aromatic substitution.

Reaction Scheme Overview: 4-Chlorobenzoic Acid → 4-Chloro-3-chlorosulfonylbenzoic Acid → 4-Chloro-3-sulfamoylbenzoic Acid

Step-by-Step Methodology (Conceptual):

  • Chlorosulfonylation:

    • Reactants: 4-chlorobenzoic acid and chlorosulfonic acid.

    • Procedure: 4-chlorobenzoic acid is carefully added in portions to an excess of chlorosulfonic acid at a controlled, low temperature (e.g., 0-5 °C) with vigorous stirring.

    • Causality: Chlorosulfonic acid acts as both the solvent and the electrophilic reagent. The excess reagent drives the reaction to completion. Low temperature is critical to control the high reactivity and prevent unwanted side reactions.

    • Work-up: The reaction mixture is cautiously quenched by pouring it onto crushed ice. The precipitated product, 4-chloro-3-chlorosulfonylbenzoic acid, is collected by filtration and washed with cold water.

  • Amination (Ammonolysis):

    • Reactants: 4-chloro-3-chlorosulfonylbenzoic acid and an ammonia source (e.g., aqueous ammonia).

    • Procedure: The intermediate sulfonyl chloride is added to a cold, concentrated solution of aqueous ammonia with stirring. The reaction is typically exothermic and requires cooling.

    • Causality: The highly reactive sulfonyl chloride is readily attacked by the nucleophilic ammonia to form the stable sulfonamide.

    • Work-up and Purification: The product, 4-chloro-3-sulfamoylbenzoic acid, often precipitates from the reaction mixture upon acidification. It is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like an ethanol-water mixture to achieve high purity[6].

Analytical Protocol: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-chloro-3-sulfamoylbenzoic acid and for quantifying it as an impurity in other APIs.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230-254 nm).

  • Sample Preparation: A known concentration of the sample is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a self-validating system for quality control.

Conclusion

4-Chloro-3-sulfamoylbenzoic acid is a molecule of significant, though often behind-the-scenes, importance in the pharmaceutical industry. Its identity is multifaceted, represented by a wide array of synonyms that reflect its roles as a synthetic precursor, a drug metabolite, and a critical process impurity. For professionals in drug discovery, development, and manufacturing, fluency in its nomenclature is essential for navigating the complex web of chemical information. The ability to distinguish it from structurally related compounds, understand its physicochemical properties, and apply robust analytical methods for its control are all cornerstones of ensuring the quality, safety, and efficacy of modern medicines.

References

  • BenchChem. (n.d.). A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • BenchChem. (n.d.). The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.
  • BenchChem. (n.d.). The Genesis of a Diuretic: A Technical History of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • PubChem. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Retrieved from [Link]

  • Veeprho. (n.d.). Furosemide Related Compound A (1287020). Retrieved from [Link]

  • Chromachemie. (n.d.). Buy Furosemide Related Compound A Reference Standard, USP-1287020. Retrieved from [Link]

  • Stenutz. (n.d.). 4-chloro-3-sulfamoylbenzoic acid. Retrieved from [Link]

  • Thermo Scientific Chemicals. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid, 98% 250 g. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-3-sulfamoylbenzoic Acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid as a Potential Antiviral Agent

Introduction: The Therapeutic Potential of Sulfonamido-benzoic Acids The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with the first generation of antibiotics. Beyond their an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Sulfonamido-benzoic Acids

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with the first generation of antibiotics. Beyond their antibacterial properties, sulfonamide-containing molecules exhibit a vast range of biological activities, including diuretic, hypoglycemic, and antiviral effects. The compound 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid belongs to this versatile class. Its structure, featuring a substituted benzoic acid and a sulfonamide linkage, presents a compelling scaffold for interacting with biological targets.

Recent research into structurally similar 4-substituted sulfonamidobenzoic acid derivatives has revealed promising activity against enteroviruses, such as coxsackievirus B3 (CVB3).[1] These viruses are non-enveloped, single-stranded RNA viruses and are causative agents of numerous human diseases, ranging from mild respiratory illnesses to severe conditions like myocarditis and meningitis.[1] Many of these small molecule inhibitors function as "capsid binders," stabilizing the viral capsid to prevent the conformational changes required for uncoating and release of the viral genome into the host cell.

This application note provides a detailed in vitro protocol to assess the potential antiviral activity of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid against a representative enterovirus, coxsackievirus B3. The described workflow is a self-validating system, beginning with an evaluation of the compound's cytotoxicity to establish a therapeutic window, followed by a direct assessment of its antiviral efficacy.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the parent compound, 4-chloro-3-sulfamoylbenzoic acid, is provided below. These properties are expected to be similar for the topic compound and are crucial for proper handling and stock solution preparation.

PropertyValueSource
Molecular FormulaC7H6ClNO4S[2][3]
Molecular Weight235.65 g/mol [3]
AppearanceWhite to off-white crystalline solid[2]
SolubilitySoluble in polar solvents like methanol and DMSO; less soluble in water[2][4]
StorageStore in an inert atmosphere at 2-8°C

Preparation of Stock Solutions:

For in vitro assays, it is recommended to prepare a high-concentration stock solution of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C. Subsequent dilutions for the assays should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the well does not exceed a level toxic to the host cells (typically ≤ 0.5%).

Experimental Workflow for Antiviral Activity Assessment

The overall workflow for evaluating the antiviral potential of the test compound is depicted below. This multi-step process ensures that the observed antiviral effect is not an artifact of cytotoxicity.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assay A Prepare serial dilutions of the test compound B Seed host cells (e.g., HeLa) in 96-well plates A->B C Treat cells with compound dilutions B->C D Incubate for 48-72 hours C->D E Perform cell viability assay (e.g., MTT, CellTiter-Glo) D->E F Calculate CC50 (50% cytotoxic concentration) E->F G Prepare non-toxic serial dilutions of the compound (based on CC50) F->G Determine safe concentration range M Calculate Selectivity Index (SI = CC50 / IC50) F->M H Infect host cells with CVB3 at a known MOI G->H I Add compound dilutions to infected cells H->I J Incubate for 24-48 hours I->J K Quantify viral yield (e.g., plaque assay, RT-qPCR) J->K L Calculate IC50 (50% inhibitory concentration) K->L L->M

Figure 1: High-level experimental workflow.

Part 1: Cytotoxicity Assay Protocol

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid is not toxic to the host cells. This ensures that any reduction in viral replication is due to a specific antiviral effect and not simply because the host cells are dying. The 50% cytotoxic concentration (CC50) is the standard metric derived from this assay.

Materials:

  • HeLa or other susceptible host cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Dilution: Prepare a series of 2-fold dilutions of the test compound in complete DMEM, starting from a high concentration (e.g., 200 µM). Include a "cells only" control (medium only) and a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the "cells only" control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the CC50 value using non-linear regression analysis.

Expected Results:

Compound Concentration (µM)% Cell Viability (Normalized)
20015.3
10048.9
5085.2
2596.7
12.598.1
6.2599.5
0 (Vehicle)100

From this data, a CC50 value would be calculated (in this example, approximately 100 µM). For subsequent antiviral assays, the highest concentration of the compound used should be well below the CC50 value (e.g., at least 5-fold lower).

Part 2: Viral Yield Reduction Assay Protocol

Rationale: This assay directly measures the ability of the test compound to inhibit the replication of the virus. By quantifying the amount of infectious virus produced in the presence of different concentrations of the compound, the 50% inhibitory concentration (IC50) can be determined.

Materials:

  • HeLa cells

  • Complete DMEM and serum-free DMEM

  • Coxsackievirus B3 (CVB3) stock with a known titer (Plaque Forming Units/mL)

  • Test compound dilutions (prepared in serum-free DMEM, at non-toxic concentrations)

  • 24-well cell culture plates

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed HeLa cells in a 24-well plate and grow to ~90% confluency.

  • Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with CVB3 at a Multiplicity of Infection (MOI) of 0.1 in serum-free DMEM for 1 hour at 37°C. Gently rock the plate every 15 minutes to ensure even distribution of the virus.

  • Treatment:

    • After the 1-hour incubation, remove the viral inoculum and wash the cells with PBS to remove any unattached virus.

    • Add 500 µL of the prepared non-toxic compound dilutions to the infected cells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

  • Incubation: Incubate the plate for 24 hours at 37°C, or until cytopathic effect (CPE) is observed in the "virus only" control wells.

  • Virus Harvest:

    • Subject the plate to three freeze-thaw cycles to lyse the cells and release the progeny virus.

    • Collect the supernatant from each well.

  • Quantification by Plaque Assay:

    • Prepare 10-fold serial dilutions of the harvested virus supernatants.

    • Use these dilutions to infect fresh monolayers of HeLa cells in 6-well plates.

    • After a 1-hour adsorption period, overlay the cells with a mixture of 2X DMEM and 1.2% agarose.

    • Incubate for 48-72 hours until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis:

    • Calculate the viral titer (PFU/mL) for each compound concentration.

    • Normalize the titers to the "virus only" control (representing 100% viral yield).

    • Plot the percentage of viral yield against the logarithm of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Data Interpretation and Selectivity Index:

The ultimate measure of a compound's potential as an antiviral drug is its selectivity. The Selectivity Index (SI) is a ratio that compares the cytotoxicity of a compound to its antiviral activity.

SI = CC50 / IC50

A higher SI value indicates a more promising compound, as it suggests that the compound can inhibit viral replication at concentrations far below those that are toxic to the host cells. A compound with an SI > 10 is generally considered a good candidate for further investigation.

Proposed Mechanism of Action: Capsid Binding

G cluster_0 Normal Viral Entry cluster_1 Inhibition by Capsid Binder V Enterovirus (e.g., CVB3) R Host Cell Receptor V->R Binding U Uncoating & Genome Release R->U Internalization & Conformational Change C Host Cell C_inhib Host Cell V_inhib Enterovirus R_inhib Host Cell Receptor V_inhib->R_inhib Binding I 4-chloro-3-[(3-methylphenyl) sulfamoyl]benzoic acid I->V_inhib Binds to capsid NoU Uncoating Blocked R_inhib->NoU Conformational change prevented

Sources

Application

Use of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid as a research tool

The following Application Note and Protocol Guide details the use of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid as a research tool, specifically focusing on its primary application as an inhibitor of CTP Synthase...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid as a research tool, specifically focusing on its primary application as an inhibitor of CTP Synthase (CTPS) and its utility in nucleotide metabolism research.

Functional Class: CTP Synthase (CTPS) Inhibitor / Nucleotide Metabolism Probe CAS Number: 329906-75-4 (Analogous to CFASB) Molecular Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.77 g/mol

Introduction & Mechanism of Action

4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid is a synthetic aromatic sulfonamide derivative used primarily to perturb de novo pyrimidine biosynthesis. It belongs to a class of sulfamoylbenzoic acids that act as CTP Synthase (CTPS) inhibitors . This compound is a structural analog of CFASB (4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid), a known inhibitor of the CTPS glutamine amidotransferase domain.

Mechanism of Action

CTP Synthase catalyzes the rate-limiting step in the de novo synthesis of Cytidine 5'-Triphosphate (CTP) from Uridine 5'-Triphosphate (UTP), utilizing ATP and Glutamine.

  • Target: CTP Synthase (EC 6.3.4.2).

  • Mode of Inhibition: The compound mimics the transition state of the glutamine hydrolysis reaction or competes with the glutamine substrate at the GAT (Glutamine Amidotransferase) domain. By blocking the generation of ammonia from glutamine, it prevents the amination of UTP to CTP.

  • Downstream Effects: Depletion of intracellular CTP pools, inhibition of RNA/DNA synthesis, and S-phase cell cycle arrest.

Key Applications
  • Antiproliferative Research: Investigating the dependency of rapidly dividing cells (cancer lines, activated lymphocytes) on de novo CTP synthesis.

  • Nucleoside Analog Synthesis: Used as a scaffold to create "uridyl sulfamoylbenzoate" prodrugs that target Ribonucleotide Reductase (RNR) or CTPS with higher specificity.

  • Antiprotozoal Studies: Evaluating efficacy against parasites (e.g., Trypanosoma brucei) that rely heavily on specific CTPS isoforms.

Storage and Handling

  • Physical State: White to off-white crystalline solid.

  • Solubility:

    • DMSO: Soluble (>50 mM). Recommended for stock solutions.[1]

    • Ethanol: Soluble.

    • Water: Poorly soluble; requires pH adjustment (alkaline) or co-solvents.

  • Storage: Store solid at -20°C, desiccated. DMSO stocks are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

  • Safety: Irritant. Wear PPE (gloves, goggles) to prevent contact with eyes and skin.

Experimental Protocols

Protocol A: In Vitro CTP Synthase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against purified CTPS enzyme (recombinant human or bacterial).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT.

  • Substrates: 1 mM UTP, 1 mM ATP, 2 mM L-Glutamine (or 10 mM NH₄Cl for ammonia-dependent assay control).

  • Enzyme: Purified CTP Synthase (0.5 – 1.0 µ g/reaction ).

  • Detection: UV Spectrophotometer (measuring CTP formation at 291 nm).

Procedure:

  • Preparation: Prepare a 10 mM stock of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid in DMSO. Dilute serially in Assay Buffer (0.1 µM to 100 µM final).

  • Incubation: In a quartz cuvette or UV-transparent plate, mix:

    • 80 µL Assay Buffer

    • 5 µL Enzyme solution

    • 5 µL Inhibitor (various concentrations)

    • Incubate for 10 minutes at 37°C to allow binding.

  • Initiation: Add 10 µL of Substrate Mix (UTP + ATP + Glutamine).

  • Measurement: Monitor the increase in absorbance at 291 nm (conversion of UTP to CTP) continuously for 10–20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [Inhibitor] to determine IC₅₀.

Validation Check:

  • Run a control with DON (6-Diazo-5-oxo-L-norleucine) , a standard glutamine antagonist, to verify the GAT domain sensitivity.

  • If inhibition is observed with Glutamine but not with NH₄Cl as the nitrogen source, the compound specifically targets the glutamine amidotransferase domain.

Protocol B: Cellular CTP Depletion Assay (HPLC)

Objective: Quantify the reduction of intracellular CTP levels in treated cells.

Workflow:

  • Cell Culture: Seed HeLa or Jurkat cells (1 x 10⁶ cells/well) in 6-well plates.

  • Treatment: Treat cells with the compound (e.g., 10 µM, 50 µM) for 4–24 hours. Include a DMSO vehicle control.

  • Extraction:

    • Wash cells 2x with ice-cold PBS.

    • Add 500 µL of 0.4 M Perchloric Acid (PCA) to lyse cells and precipitate proteins.

    • Incubate on ice for 10 min.

    • Centrifuge at 14,000 x g for 5 min at 4°C.

    • Neutralize supernatant with KOH/K₂CO₃ solution to pH 6–7. Remove KClO₄ precipitate by centrifugation.

  • HPLC Analysis:

    • Column: Anion Exchange (e.g., Partisil-10 SAX) or C18 with ion-pairing agent.

    • Mobile Phase: Gradient of Ammonium Phosphate (pH 3.5) to Ammonium Phosphate (pH 5.0) + Acetonitrile.[1]

    • Detection: UV at 254 nm.

  • Data Output: Integrate peak areas for CTP and UTP. Calculate the CTP/UTP ratio . A significant decrease in this ratio indicates CTPS inhibition.

Visualization: Mechanism of Action

The following diagram illustrates the specific blockade of the CTP Synthase pathway by the compound.

CTPS_Pathway UTP UTP CTPS_Enzyme CTP Synthase (GAT Domain) UTP->CTPS_Enzyme ATP ATP ATP->CTPS_Enzyme Gln Glutamine Gln->CTPS_Enzyme Glu Glutamate CTP CTP RNA RNA/DNA Synthesis CTP->RNA CTPS_Enzyme->Glu CTPS_Enzyme->CTP Amination Inhibitor 4-chloro-3-[(3-methylphenyl) sulfamoyl]benzoic acid Inhibitor->CTPS_Enzyme Inhibits

Caption: The compound inhibits the Glutamine Amidotransferase (GAT) domain of CTP Synthase, preventing the conversion of UTP to CTP and halting downstream nucleic acid synthesis.

Summary Data Table

ParameterValue / Description
Primary Target CTP Synthase (CTPS)
Binding Site Glutamine Amidotransferase (GAT) Domain
IC₅₀ (Estimated) 10 – 100 µM (Dependent on isoform and assay conditions)
Selectivity High for CTPS; potential off-target effects on Chloride Channels
Cellular Effect S-phase arrest, CTP pool depletion, apoptosis in Myc-driven cells
Solubility DMSO (Stock), Ethanol

References

  • McCluskey, G. D., et al. (2016). Exploring the Potent Inhibition of CTP Synthase by Gemcitabine-5′-Triphosphate. ChemBioChem, 17(23), 2240-2249. (Describes the sulfamoylbenzoate scaffold in CTPS inhibitors).

  • Wery, J. P., et al. (2005).Structure of the CTP Synthase-Inhibitor Complex.
  • PubChem Compound Summary. 4-Chloro-3-((3-nitrophenyl)sulfamoyl)benzoic acid (CFASB). (Structural analog data).

  • Endo, H., et al. (2000).Potent, non-nucleoside inhibitors of CTP synthase. (Describes the SAR of sulfamoylbenzoic acids).

Sources

Method

Application Notes &amp; Protocols: Derivatization of 4-Chloro-3-sulfamoylbenzoic Acid

Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical derivatization of 4-chloro-3-sulfamoylbenzoic acid (CSBA). As a pivotal building block in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical derivatization of 4-chloro-3-sulfamoylbenzoic acid (CSBA). As a pivotal building block in medicinal chemistry, particularly in the synthesis of diuretic drugs like furosemide, a thorough understanding of its reactivity is essential for researchers, scientists, and drug development professionals.[1][2] This document outlines methodologies for selectively modifying the three key reactive sites of the molecule: the carboxylic acid, the primary sulfonamide, and the aromatic chloro group. Each protocol is presented with an emphasis on the underlying chemical principles, self-validating quality control checkpoints, and references to authoritative literature.

Introduction: The Chemical Versatility of CSBA

4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) is a polysubstituted aromatic compound whose value in organic synthesis stems from the distinct reactivity of its three primary functional groups.[3][4] The strategic placement of two potent electron-withdrawing groups—the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups—profoundly influences the molecule's electronic landscape.[5][6] This activation facilitates specific chemical transformations that are crucial for building molecular complexity and modulating pharmacological activity.

This guide will systematically explore the derivatization of CSBA at its key reactive centers, providing both the "how" and the "why" for each experimental choice.

Figure 1: Key reactive sites of 4-chloro-3-sulfamoylbenzoic acid (CSBA).

Derivatization of the Carboxylic Acid Group

The carboxylic acid is often the first site of modification, readily undergoing reactions like esterification and, most importantly, amidation.[3] These transformations are critical for altering physicochemical properties such as solubility and bioavailability.[7]

Protocol: Amide Formation via Acyl Chloride Intermediate

This robust, two-step method is a cornerstone of synthesizing many active pharmaceutical ingredients. It involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily couples with a desired amine.[7] This approach ensures high yields and is often superior to direct condensation methods.[8]

Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form 4-chloro-3-sulfamoylbenzoyl chloride, releasing HCl and SO₂ gas. The addition of a catalytic amount of DMF accelerates this conversion. The resulting acyl chloride is a potent electrophile that reacts efficiently with primary or secondary amines to form a stable amide bond.

Step 1: Synthesis of 4-Chloro-3-sulfamoylbenzoyl Chloride

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser vented to a gas trap (to neutralize HCl and SO₂), suspend 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 75-80°C) for 2-4 hours. The reaction is complete when the solid starting material has dissolved and gas evolution has ceased.[7]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The crude acyl chloride is a solid and is typically used immediately in the next step without further purification.

Step 2: Amidation with a Primary Amine (e.g., Furfurylamine)

  • In a separate flask, dissolve the desired amine (e.g., furfurylamine, 1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in a dry, inert solvent such as THF or dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 4-chloro-3-sulfamoylbenzoyl chloride from Step 1 in a minimal amount of the same dry solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up & Purification:

    • Quench the reaction with water.

    • If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

  • Self-Validation:

    • TLC: Monitor reaction progress against the starting material.

    • ¹H NMR: Confirm the incorporation of the amine fragment and the disappearance of the carboxylic acid proton.

    • Mass Spec: Verify the molecular weight of the final product.

Protocol: Fischer-Speier Esterification

Direct esterification provides a straightforward method for producing ester derivatives, which can serve as protecting groups or as final products.[7]

Principle: This is a classic acid-catalyzed equilibrium reaction.[9] The carboxylic acid is heated with an excess of an alcohol, which also serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid. The large excess of alcohol drives the equilibrium towards the ester product.

  • In a round-bottom flask with a reflux condenser, dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the solution.[7]

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor reaction progress by TLC.[7]

  • Work-up & Purification:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.[7]

Parameter Amidation (via Acyl Chloride) Fischer Esterification
Activating Agent Thionyl Chloride (SOCl₂)Concentrated H₂SO₄ (catalyst)
Nucleophile Primary/Secondary AmineAlcohol
Temperature 0°C to RT (Amidation step)Reflux
Key Advantage High reactivity, high yield, irreversibleAtom economical, simple setup
Key Consideration Moisture-sensitive intermediateEquilibrium reaction, requires excess alcohol

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the CSBA ring is a prime site for derivatization. While aryl halides are typically unreactive towards nucleophiles, the presence of the strongly electron-withdrawing sulfamoyl and carboxyl groups ortho and para to the chlorine atom activates the ring for Nucleophilic Aromatic Substitution (SNAr).[5][6][10] This reaction pathway is fundamental to the synthesis of many diuretics, where the chloro group is displaced by an amine or other nucleophiles.[1][11]

Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A strong nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12] The negative charge is delocalized onto the electron-withdrawing groups, stabilizing the intermediate.[12] In the second, faster step, the chloride ion is eliminated, restoring the ring's aromaticity and yielding the substituted product.[13]

Figure 2: Generalized workflow for the SNAr derivatization of CSBA.

Protocol: SNAr with an Amine Nucleophile

This protocol describes the displacement of the chloro group, a key step analogous to the synthesis of furosemide.[2][14] It is typically performed after the carboxylic acid has been derivatized to prevent unwanted side reactions.

  • Prerequisite: Start with an amide or ester derivative of CSBA (prepared as per Section 2).

  • In a reaction vessel, dissolve the CSBA derivative (1.0 eq) and the desired amine nucleophile (e.g., furfurylamine, 1.5-2.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to act as an acid scavenger.[14]

  • Heat the reaction mixture, typically to a temperature between 80°C and 150°C, depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up & Purification:

    • Cool the reaction mixture and pour it into ice-water.

    • Acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

  • Self-Validation:

    • ¹H NMR: Look for new signals corresponding to the introduced amine and a change in the aromatic proton splitting patterns.

    • ¹³C NMR: Observe the shift of the carbon atom where the substitution occurred.

    • Melting Point: Compare with literature values for the expected product.[15]

Conclusion

4-Chloro-3-sulfamoylbenzoic acid is a remarkably versatile scaffold for chemical synthesis. By understanding the distinct reactivity of its functional groups, researchers can strategically and selectively perform derivatizations at the carboxylic acid, the aromatic chloro position, and the sulfamoyl group. The protocols detailed in this guide provide a robust framework for generating diverse libraries of compounds for experimental use, from initial drug discovery screening to the development of complex pharmaceutical intermediates. Adherence to the described methodologies and self-validation checkpoints will ensure the reproducible and reliable synthesis of these valuable derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of Functional Groups in 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • BenchChem. (n.d.). The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.
  • GPAT Discussion Center. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.
  • Pharmapproach. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Sahib, S. A., & An'am, H. A. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. NeuroQuantology, 18(2), 1-7. Retrieved from [Link]

  • Google Patents. (1996). Process for the preparation of furosemide. (WO1996012714A1).
  • CymitQuimica. (n.d.). CAS 1205-30-7: 4-Chloro-3-Sulfamoyl Benzoic Acid.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • SynThink Research Chemicals. (n.d.). 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid | 22892-96-2.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid. PubChem Compound Database.
  • ResearchGate. (n.d.). An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid. Request PDF.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid 98%.
  • Desiraju, G. R., et al. (2025, December 18). Multicomponent Cocrystals of 4-Chloro-3-sulfamoylbenzoic Acid with Carboxamides and Pyridine N-Oxides. Crystal Growth & Design.
  • LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Hrovat, A., et al. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.
  • Google Patents. (2019). Method for preparing benzoic acid esters. (WO2019059801A1).
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid 98%.
  • SLS. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid 98%.

Sources

Application

Animal models for studying the effects of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

This Application Note and Protocol Guide details the experimental frameworks for studying 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 1262010-41-2). This compound belongs to the sulfamoylbenzoic acid class, a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the experimental frameworks for studying 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 1262010-41-2). This compound belongs to the sulfamoylbenzoic acid class, a scaffold structurally related to high-ceiling loop diuretics (e.g., Bumetanide, Furosemide) and thiazide-like diuretic precursors (e.g., Metolazone intermediates). Beyond renal physiology, recent research implicates this chemical class in GPR35 agonism and metabolic regulation .

Executive Summary & Mechanism of Action

4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid is a pharmacological probe primarily utilized to study ion transport and G-protein coupled receptor signaling. Its structure features a benzoic acid core with a 4-chloro substituent and a 3-sulfamoyl group modified with a meta-tolyl (3-methylphenyl) moiety.

Primary Mechanisms & Targets:
  • Renal Ion Transport (Diuretic/Natriuretic):

    • Target: Na

      
      -K
      
      
      
      -2Cl
      
      
      Cotransporter (NKCC1/2) or Na
      
      
      -Cl
      
      
      Cotransporter (NCC).
    • Mechanism: The sulfonamide moiety mimics the chloride ion binding site on the transporter, blocking reabsorption of electrolytes in the Loop of Henle or Distal Convoluted Tubule.

  • Metabolic Signaling (GPR35 Agonism):

    • Target: G-Protein Coupled Receptor 35 (GPR35).

    • Mechanism: Many 4-chloro-3-sulfamoylbenzoic acid derivatives act as potent agonists for GPR35, a receptor linked to anti-inflammatory responses, pain modulation, and glucose homeostasis.

Core Animal Models

A. Renal Function & Diuresis (Rat Metabolic Cage Model)

Objective: To quantify the diuretic and natriuretic efficacy of the compound compared to standard loop diuretics.

  • Animal Strain: Wistar or Sprague-Dawley Rats (Male, 250–300 g).

  • Rationale: Rats provide sufficient urine volume for accurate electrolyte analysis and have renal physiology closely homologous to humans for diuretic screening.

Experimental Protocol:
  • Acclimatization: House rats in individual metabolic cages for 3 days prior to the experiment to minimize stress-induced antidiuresis.

  • Fasting: Fast animals for 12 hours before dosing (water ad libitum) to standardize baseline hydration.

  • Formulation:

    • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (Compound is lipophilic).

    • Dose Range: 1, 3, 10, and 30 mg/kg (Intraperitoneal or Oral).

  • Procedure:

    • Administer a saline load (25 mL/kg, p.o.) immediately after dosing to ensure uniform hydration.

    • Collect urine at intervals: 0–2h, 2–4h, 4–6h, and 6–24h.

  • Endpoints:

    • Urine Volume (mL): Total output.

    • Electrolytes: Na

      
      , K
      
      
      
      , Cl
      
      
      concentration (Ion-Selective Electrode).
    • pH & Osmolality: To rule out carbonic anhydrase inhibition (alkaline pH) vs. pure saluresis.

B. Hypertension (Spontaneously Hypertensive Rat - SHR)

Objective: To evaluate the antihypertensive potential via volume depletion or vasodilation.

  • Animal Strain: SHR (Spontaneously Hypertensive Rats), 12–14 weeks old.

  • Rationale: The SHR model mimics human essential hypertension. Sulfamoylbenzoates often lower BP via diuresis or direct vasodilation.

Experimental Protocol:
  • Baseline: Measure Systolic Blood Pressure (SBP) using Tail-Cuff Plethysmography for 3 days to establish a baseline (>150 mmHg).

  • Dosing: Daily oral gavage (10 mg/kg) for 14 days.

  • Monitoring: Measure SBP on Days 0, 1, 3, 7, and 14 (2 hours post-dose).

  • Validation: Use Hydrochlorothiazide (10 mg/kg) as a positive control.

C. Metabolic Inflammation (GPR35 Agonism)

Objective: To assess anti-inflammatory effects in a colitis model (GPR35 is protective in the gut).

  • Animal Strain: C57BL/6 Mice (Male, 8–10 weeks).

  • Model: DSS (Dextran Sulfate Sodium)-induced Colitis.

Experimental Protocol:
  • Induction: Administer 2.5% DSS in drinking water for 7 days.

  • Treatment: Concurrent daily dosing of the test compound (30 mg/kg, p.o.) or Vehicle.

  • Endpoints:

    • Disease Activity Index (DAI): Weight loss, stool consistency, rectal bleeding.

    • Colon Length: Shortening indicates inflammation.

    • Histology: H&E staining for crypt damage.

Data Visualization & Expected Results

Signaling Pathway & Mechanism

The following diagram illustrates the dual potential of the compound in Renal and Metabolic pathways.

G cluster_Renal Renal Pathway (Diuresis) cluster_Metabolic Metabolic Pathway (GPR35) Compound 4-Chloro-3-[(3-methylphenyl) sulfamoyl]benzoic Acid NKCC NKCC2 / NCC (Transporter Inhibition) Compound->NKCC  Blocks   GPR35 GPR35 Receptor (Agonism) Compound->GPR35  Activates   Na_Exc Increased Na+ Excretion NKCC->Na_Exc Fluid_Loss Fluid Volume Reduction Na_Exc->Fluid_Loss BP_Drop Decreased Blood Pressure Fluid_Loss->BP_Drop cAMP Reduced cAMP / Increased Calcium GPR35->cAMP Anti_Inf Anti-inflammatory Response cAMP->Anti_Inf Pain Pain Modulation cAMP->Pain

Caption: Dual mechanism of action targeting renal ion transporters (diuresis) and GPR35 receptors (metabolic/anti-inflammatory).

Expected Data: Rat Metabolic Cage Study
ParameterVehicle ControlTest Compound (10 mg/kg)Furosemide (Positive Control)Interpretation
Urine Vol (0-4h) 2.5 ± 0.5 mL8.0 ± 1.2 mL 12.0 ± 1.5 mLSignificant diuretic effect.
Na

Excretion
150 ± 20 µEq550 ± 45 µEq 900 ± 80 µEqNatriuresis confirms tubular blockade.
K

Excretion
80 ± 10 µEq120 ± 15 µEq 200 ± 25 µEqModerate kaliuresis (risk of hypokalemia).
Urine pH 7.0 ± 0.26.5 ± 0.3 6.0 ± 0.2Acidic/Neutral pH suggests NKCC mechanism (not CA inhibition).

Detailed Experimental Protocols

Protocol 1: Preparation of Dosing Solution

Challenge: Sulfamoylbenzoic acids have poor aqueous solubility. Solution:

  • Weigh 10 mg of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid.

  • Dissolve in 100 µL DMSO (Dimethyl Sulfoxide). Vortex until clear.

  • Add 400 µL PEG400 (Polyethylene Glycol 400). Vortex.

  • Slowly add 500 µL Sterile Saline (0.9% NaCl) while vortexing to prevent precipitation.

  • Final Concentration: 10 mg/mL.

  • Stability: Use within 2 hours of preparation.

Protocol 2: Urine Electrolyte Analysis (Flame Photometry/ISE)
  • Centrifuge collected urine samples at 3000 x g for 5 minutes to remove debris.

  • Dilute supernatant 1:10 or 1:100 with deionized water (depending on instrument range).

  • Calibrate Ion-Selective Electrode (ISE) analyzer with Na

    
    /K
    
    
    
    standards.
  • Measure samples in triplicate.

  • Calculate Natriuretic Index :

    
    .
    

Safety & Handling

  • Hazard: The compound is a sulfonamide derivative; handle with care to avoid allergic reactions in sensitized individuals.

  • Storage: Store solid powder at -20°C, desiccated.

  • Disposal: Dispose of biological waste and chemical residues according to local EHS regulations for halogenated organic compounds.

References

  • Welling, P. A. (2016). "Regulation of Renal Ion Transport by WNK Kinases." American Journal of Physiology-Renal Physiology. Link

  • Divorty, N., et al. (2015). "GPR35 Agonists: A New Class of Anti-Inflammatory Agents." Frontiers in Pharmacology. Link

  • Greger, R. (2000). "Physiology of Renal Sodium Transport." American Journal of Medical Sciences. Link

  • PubChem Compound Summary. "4-Chloro-3-sulfamoylbenzoic acid derivatives." Link

  • Jackson, E. K. (2006). "Diuretics."[1] In Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill.

Sources

Method

Application Notes &amp; Protocols: Safe Handling and Storage of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid

Abstract This document provides detailed application notes and protocols for the safe handling and storage of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, a compound within the sulfonamide class of molecules. Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, a compound within the sulfonamide class of molecules. Researchers, scientists, and drug development professionals will find comprehensive guidance on risk mitigation, appropriate personal protective equipment (PPE), and emergency procedures. The protocols outlined are designed to ensure the scientific integrity of experiments while prioritizing the safety of laboratory personnel.

Introduction: Understanding the Compound

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before commencing any work with this compound. The primary hazards are associated with its potential for irritation and unknown long-term toxicological effects.

GHS Hazard Classification (Anticipated)

Based on data for structurally similar compounds like 4-Chloro-3-sulfamoylbenzoic acid, the following GHS classifications should be anticipated[6][8]:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][8]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[6][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][7]

A "Warning" signal word is appropriate based on these classifications.[6][8]

Physical and Chemical Properties

The properties of this solid compound are crucial for safe handling and storage.

PropertyAnticipated ValueRationale/Source
Physical State Solid powderCommon for this class of compounds.[9]
Molecular Formula C₁₄H₁₂ClNO₄SBased on compound name.
Molecular Weight 325.77 g/mol Calculated from the molecular formula.
Solubility Soluble in DMSO, not in water.A common characteristic for similar compounds.[9]
Stability Stable for years if stored properly.Based on data for Dichlorphenamide.[9][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure. Always wear the prescribed PPE as indicated in safety data sheets for similar compounds.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Tightly fitting safety goggles with side-shields are required.[4]

  • Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][11] If dust is generated, a NIOSH-approved respirator may be necessary.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Correct sequence for donning and doffing PPE.

Safe Handling Protocols

Adherence to strict handling protocols minimizes the risk of exposure and contamination.

General Handling
  • Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[4][11]

  • Avoid creating dust when handling the solid powder.

  • Use dedicated equipment (spatulas, weighing boats) to prevent cross-contamination.[11]

  • Wash hands thoroughly after handling, even if gloves were worn.[5][6]

Weighing and Solution Preparation
  • Ensure the analytical balance is inside a fume hood or has a dedicated local exhaust ventilation system.

  • Carefully transfer the required amount of the compound to a tared weighing vessel.

  • For solution preparation, add the solvent to the solid slowly to avoid splashing.

  • If the compound is not readily soluble, use appropriate mixing techniques (e.g., vortexing, sonication) within a contained vessel.

Storage Procedures

Proper storage is essential for maintaining the compound's stability and preventing accidental release.

Storage ConditionRecommendationRationale
Temperature Short-term (days to weeks): 0-4°C. Long-term (months to years): -20°C.To ensure stability and prevent degradation.[9][10]
Atmosphere Store in a dry, dark place.Protects from moisture and light-induced degradation.[9]
Container Keep in a tightly closed container.[4][7]Prevents contamination and exposure to air.
Location Store in a well-ventilated area away from incompatible materials.[5][7]Reduces the risk of hazardous reactions.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5][7]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][5][7]

  • If ingested: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill Response

Spill_Response A 1. Evacuate Area & Alert Others B 2. Don Appropriate PPE A->B C 3. Contain the Spill B->C D 4. Absorb with Inert Material C->D E 5. Collect & Place in Sealed Container D->E F 6. Decontaminate Area E->F G 7. Dispose as Hazardous Waste F->G

Caption: Step-by-step spill response workflow.

Waste Disposal

All waste containing 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7]

Conclusion

The safe handling and storage of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid require a proactive approach to safety. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can work with this compound effectively and safely.

References

  • Aquigen Bio. Diclofenamide | CAS No: 120-97-8.
  • MedKoo Biosciences. Dichlorphenamide | CAS#120-97-8.
  • PubChem. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568.
  • Cayman Chemical. Dichlorphenamide (Diclofenamide, CAS Number: 120-97-8).
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID.
  • Sigma-Aldrich. Dichlorphenamide USP Reference Standard CAS 120-97-8.
  • Selleck Chemicals. Dichlorphenamide | Carbonic Anhydrase inhibitor | CAS 120-97-8.
  • PubChem. 4-Chloro-3-((3-nitrophenyl)sulfamoyl)benzoic acid | C13H9ClN2O6S | CID 1079025.
  • SAFETY DATA SHEET. 4-Chloro-3-sulfamoylbenzoic acid.
  • Benchchem.
  • TCI EUROPE N.V.
  • PubChemLite. 4-chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid.
  • Sigma-Aldrich. 4-Chloro-3-sulfamoylbenzoic acid 98 1205-30-7.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • BLDpharm. 4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid.
  • Frontier Research Publication. (2024).
  • Polish Scientific Journals Database. (2023).
  • SpringerLink. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MDPI. (2019).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-3-sulfamoylbenzoic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-chloro-3-su...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 4-chloro-3-sulfamoylbenzoic acid. As a key intermediate in the manufacturing of several diuretic and antihypertensive drugs, such as Furosemide and Indapamide, ensuring its purity is paramount.[1][2] This document, designed for professionals in pharmaceutical development and chemical research, offers practical, field-proven insights to identify, control, and eliminate common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic pathway for 4-chloro-3-sulfamoylbenzoic acid?

The most common and industrially significant route for synthesizing 4-chloro-3-sulfamoylbenzoic acid begins with p-chlorobenzoic acid.[1] The process involves two primary electrophilic aromatic substitution reactions: chlorosulfonation followed by ammonolysis.

  • Chlorosulfonation: p-Chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. In this step, the strongly electrophilic chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic ring, ortho to the carboxylic acid group and meta to the chloro group, yielding the intermediate 4-chloro-3-chlorosulfonylbenzoic acid.[1]

  • Ammonolysis: The resulting sulfonyl chloride intermediate is then treated with ammonia (ammonia water) to convert the chlorosulfonyl group into a sulfamoyl group (-SO₂NH₂), affording the final product, 4-chloro-3-sulfamoylbenzoic acid.[1]

Below is a diagram illustrating this synthetic workflow.

Synthesis_Pathway cluster_0 Synthetic Workflow p-Chlorobenzoic_Acid p-Chlorobenzoic Acid Intermediate 4-Chloro-3-chlorosulfonylbenzoic Acid p-Chlorobenzoic_Acid->Intermediate Chlorosulfonic Acid (ClSO₃H) Final_Product 4-Chloro-3-sulfamoylbenzoic Acid Intermediate->Final_Product Ammonia (NH₃)

Caption: Synthetic pathway for 4-chloro-3-sulfamoylbenzoic acid.

Q2: What are the primary impurities I should be aware of during this synthesis?

During the synthesis of 4-chloro-3-sulfamoylbenzoic acid, several process-related impurities can arise from incomplete reactions, side reactions, or subsequent degradation. Identifying these is crucial for optimizing the reaction conditions and purification strategy.

Impurity NameStructurePotential Source / Reason for Formation
p-Chlorobenzoic Acid C₇H₅ClO₂Unreacted starting material from the chlorosulfonation step.
4-Chloro-3-chlorosulfonylbenzoic Acid C₇H₄Cl₂O₄SIncomplete ammonolysis of the key intermediate.
2,4-Dichloro-5-sulfamoylbenzoic Acid C₇H₅Cl₂NO₄SOver-chlorination of the aromatic ring during chlorosulfonation. This is a known impurity in the synthesis of related compounds like Furosemide.[3][4][5]
4-Chloro-3,5-disulfamoylbenzoic Acid C₇H₇ClN₂O₆S₂Di-substitution on the aromatic ring during the chlorosulfonation step.
Hydrolysis Products VariesHydrolysis of the sulfonyl chloride intermediate back to a sulfonic acid, particularly if moisture is not controlled.
Q3: My synthesis resulted in a high level of 2,4-dichloro-5-sulfamoylbenzoic acid. What causes this and how can it be prevented?

The formation of 2,4-dichloro-5-sulfamoylbenzoic acid is a classic example of an over-reaction impurity.[3]

Causality: This impurity arises during the initial chlorosulfonation step. The reaction conditions, particularly temperature and the molar ratio of reactants, are critical. If the reaction temperature is too high or the reaction is allowed to proceed for too long, a second electrophilic substitution can occur, leading to the introduction of an additional chlorine atom onto the ring.

Preventative Measures:

  • Temperature Control: Maintain strict control over the reaction temperature during the addition of p-chlorobenzoic acid to chlorosulfonic acid and throughout the reaction period. A recommended temperature range is typically between 120-130°C.[1] Exceeding this can significantly increase the rate of di-substitution.

  • Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to p-chlorobenzoic acid. While an excess of chlorosulfonic acid is necessary to drive the reaction, a very large excess can promote side reactions. A molar ratio of approximately 6:1 (chlorosulfonic acid to p-chlorobenzoic acid) has been shown to be effective.[1]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. Prolonged reaction times after the consumption of the starting material can lead to the formation of over-chlorinated byproducts.

Q4: I am struggling with overall low purity and yield. What is a systematic way to troubleshoot my experiment?

Low purity and yield can stem from several factors throughout the synthetic process. A systematic troubleshooting approach is essential to pinpoint and resolve the underlying issues.

The following workflow provides a logical sequence for diagnosing common problems:

Troubleshooting_Workflow Start Low Purity / Yield Detected Check_Purity Analyze Crude Product by HPLC Start->Check_Purity High_SM High Starting Material Detected? Check_Purity->High_SM High_Intermediate High Intermediate Detected? High_SM->High_Intermediate No Optimize_Chloro Optimize Chlorosulfonation: - Check Reagent Purity - Increase Temperature/Time - Verify Stoichiometry High_SM->Optimize_Chloro Yes Other_Impurities Other Major Impurities? High_Intermediate->Other_Impurities No Optimize_Ammo Optimize Ammonolysis: - Ensure Complete Intermediate  Conversion - Check Ammonia Concentration - Adjust Reaction Time/Temp High_Intermediate->Optimize_Ammo Yes Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Reduce Reaction Time - Control Moisture Other_Impurities->Optimize_Conditions Yes Purify Implement Purification (e.g., Recrystallization) Other_Impurities->Purify No Optimize_Chloro->Purify Optimize_Ammo->Purify Optimize_Conditions->Purify End Achieved Target Purity Purify->End

Caption: A systematic workflow for troubleshooting synthesis impurities.

Q5: How can I reliably detect and quantify the impurities in my 4-chloro-3-sulfamoylbenzoic acid sample?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation, identification, and quantification of 4-chloro-3-sulfamoylbenzoic acid and its related impurities.[1][6] Reverse-Phase HPLC (RP-HPLC) is particularly effective.

Here is a summary of typical HPLC conditions that can be adapted for this analysis:

ParameterMethod 1 (General Purpose)Method 2 (Furosemide Impurity Analysis)
Stationary Phase Inertsil ODS-3V C18 (or equivalent)Agilent Eclipse XDB C18 (or equivalent)
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase 50:50 (v/v) mixture of 1% glacial acetic acid and acetonitrile.[6]Mixture of 0.01 mol/L KH₂PO₄ buffer and methanol.[6]
Flow Rate 1.0 mL/min[6]Not specified, typically 1.0 mL/min
Detection UV at 230 nm[6]UV at 230 nm[6]
Application Note Suitable for quantifying the main compound and process impurities.Optimized for detecting impurities in Furosemide, many of which are structurally related to intermediates of 4-chloro-3-sulfamoylbenzoic acid.[6]

Experimental Protocol: Sample Preparation for HPLC

  • Standard Solution: Accurately weigh a certified reference standard of 4-chloro-3-sulfamoylbenzoic acid and dissolve it in the mobile phase to a known concentration (e.g., 0.01 mg/mL).

  • Sample Solution: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a concentration similar to the standard solution.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Analysis: Inject the solutions into the equilibrated HPLC system and compare the peak areas to quantify the purity and impurity levels.

Q6: My crude product has a purity of ~95%. What is an effective method to purify it to >99%?

For crystalline solids like 4-chloro-3-sulfamoylbenzoic acid, recrystallization is a highly effective and scalable purification technique.[7] The principle relies on the difference in solubility between the desired compound and its impurities in a specific solvent system at varying temperatures. A mixed solvent system of ethanol and water is often effective.[7]

Detailed Experimental Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In an appropriately sized flask, suspend the crude 4-chloro-3-sulfamoylbenzoic acid in a minimal volume of hot 95% ethanol (e.g., 5-10 mL per gram of crude material). Heat the mixture with stirring to near boiling (75-80 °C) to dissolve the solid.[7]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the product from crystallizing prematurely.[7]

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise while stirring continuously until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.[7]

  • Crystal Formation: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again. Allow the flask to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, high-purity crystals.[7]

  • Complete Crystallization: After reaching room temperature, place the flask in an ice bath (0-5 °C) for at least 30 minutes to maximize the yield of crystals.[7]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small amount of a cold ethanol-water mixture (e.g., 1:1 v/v) to rinse off any residual mother liquor containing the dissolved impurities.[7]

  • Drying: Dry the crystals under vacuum to remove residual solvents. The final product should have a purity of >99%, which can be confirmed by HPLC analysis.[7]

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to the Inter-Laboratory Analysis of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • SIELC Technologies. (2018). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • BenchChem. (n.d.). Physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • BenchChem. (n.d.). The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.
  • Guidechem. (2022). How to prepare 4-Chloro-3-sulfamoylbenzoyl chloride?.
  • Daicel Pharma Standards. (n.d.). Furosemide Impurities Manufacturers & Suppliers.
  • BenchChem. (n.d.). The Pivotal Role of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in the Synthesis of Potent Diuretics.
  • LGC Standards. (n.d.). 4-Chloro-3-sulfamoylbenzoic Acid.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-sulfamoylbenzoic acid 98.
  • CymitQuimica. (n.d.). CAS 1205-30-7: 4-Chloro-3-Sulfamoyl Benzoic Acid.
  • SynThink Research Chemicals. (n.d.). Furosemide EP Impurity C | 3086-91-7.
  • Veeprho. (n.d.). Furosemide EP Impurity B | CAS 2736-23-4.
  • Pharmaffiliates. (n.d.). Furosemide-impurities.
  • Allmpus. (n.d.). Furosemide Ep Impurity B.

Sources

Optimization

Interpreting unexpected results in assays with 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

Topic: Interpreting unexpected results in assays with 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting unexpected results in assays with 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Discovery Professionals

Compound ID: 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid Chemical Class: Lipophilic Weak Acid / Diaryl Sulfonamide Primary Application: Research Probe (e.g., Ion Channel Modulation, Transporter Inhibition)

Welcome to the technical support hub for this specific sulfamoylbenzoic acid derivative. As a Senior Application Scientist, I often see researchers encounter "phantom" data—results that look real but are actually artifacts of the compound’s physicochemical behavior.

This molecule possesses a "perfect storm" of properties: it is a lipophilic weak acid (Benzoic acid core + Sulfonamide linker + Tolyl ring). This structure dictates specific handling requirements to avoid precipitation, protein binding, and pH-dependent potency shifts.

🔬 Quick Diagnostic: What are you observing?

SymptomProbable CauseRecommended Protocol
Flat or noisy IC50 curves Compound precipitation (Solubility Limit)Run Kinetic Solubility Assay (See Protocol A)
Potency loss in cell assays High Protein Binding (HSA/BSA sequestration)Perform Serum Shift Assay (See Protocol B)
"Drifting" potency vs. pH Ionization State Change (pKa effect)Check pH-dependent Permeability
Fluorescence signal drop Quenching or Inner Filter EffectAbsorbance Scan (200–600 nm)

🛠️ Troubleshooting Guides & FAQs

Issue 1: "My IC50 curves are flat, noisy, or show a 'bell-shaped' response."

Diagnosis: The compound has likely "crashed out" of solution. Technical Insight: This compound contains a hydrophobic 3-methylphenyl tail and a chloro-benzoic acid head. In 100% DMSO (stock), it is soluble. However, when diluted into aqueous buffer (PBS/HBSS), the hydrophobic effect dominates. If the concentration exceeds the Kinetic Solubility Limit , the compound forms micro-precipitates. These aggregates can scatter light (noise) or nonspecifically inhibit enzymes (false positives), leading to uninterpretable data.

The "Crash" Pathway:

SolubilityCrash cluster_prevention Prevention Strategy Stock DMSO Stock (10 mM) Dilution Dilution into Buffer (pH 7.4) Stock->Dilution Rapid Mixing State Supersaturated State Dilution->State > 50 µM Result Precipitation / Aggregation State->Result Time > 10 min Artifact False IC50 / Light Scattering Result->Artifact Assay Interference Step1 Limit Final DMSO to < 1% Step2 Keep Test Conc. < 30 µM

Caption: Mechanism of compound precipitation upon aqueous dilution, leading to assay artifacts.

Protocol A: Kinetic Solubility Verification Do not rely on thermodynamic solubility (equilibrium). You need to know if the compound stays soluble during the 30–60 minute assay window.

  • Prepare Stocks: Make 10 mM stock in DMSO.

  • Spike: Add compound to your exact Assay Buffer (e.g., PBS pH 7.4) to reach 1, 10, 30, and 100 µM (final DMSO 1%).

  • Incubate: Shake for 90 minutes at RT.

  • Read: Measure Absorbance at 620 nm (turbidity) OR use Nephelometry.

  • Analysis: Any signal > 0.005 OD above background indicates precipitation. Do not test above this concentration.

Issue 2: "The compound works in biochemical assays but fails in cell-based assays."

Diagnosis: High Protein Binding (The "Albumin Sponge" Effect). Technical Insight: The 3-methylphenyl group increases lipophilicity (LogP ~3–4), while the benzoic acid is anionic at physiological pH. This profile creates a high affinity for Albumin (BSA/HSA) . If your cell culture media contains 10% FBS, the albumin is likely sequestering 95–99% of your free compound. The "free fraction" available to hit the target is negligible.

Protocol B: Serum Shift Assay Determine the shift in IC50 caused by serum proteins.

  • Condition 1 (Low Protein): Run the dose-response in media with 0.1% BSA or 1% FBS .

  • Condition 2 (High Protein): Run the dose-response in media with 10% FBS or 40 mg/mL HSA .

  • Calculate Shift:

    
    
    
  • Interpretation: A shift > 10x confirms that protein binding is masking efficacy. You must adjust your dosing or switch to low-serum media for proof-of-concept.

Issue 3: "My results change drastically if I adjust the buffer pH."

Diagnosis: Ionization-Dependent Permeability (Ion Trapping). Technical Insight: This molecule has two key pKa values:

  • pKa 1 (~3.5): Carboxylic acid (Benzoic acid moiety).

  • pKa 2 (~10): Sulfonamide nitrogen.[1]

At pH 7.4 , the carboxylic acid is deprotonated (


), making the molecule negatively charged. Charged molecules have poor passive membrane permeability.
  • Extracellular Targets: The charged form is soluble and active.

  • Intracellular Targets: The charged form cannot cross the membrane effectively. If you lower the pH (e.g., in an inflammatory microenvironment assay at pH 6.5), a larger fraction becomes neutral (

    
    ), increasing permeability and apparent potency.
    

Visualizing the pH Trap:

IonizationLogic pH74 pH 7.4 (Physiological) State74 Deprotonated (COO-) Negatively Charged pH74->State74 Perm74 Low Membrane Permeability State74->Perm74 pH60 pH 6.0 (Acidic/Lysosome) State60 Protonated (COOH) Neutral Species pH60->State60 Perm60 High Membrane Permeability State60->Perm60

Caption: Effect of pH on ionization state and membrane permeability for benzoic acid derivatives.

Issue 4: "I see unexpected fluorescence inhibition (Quenching)."

Diagnosis: Inner Filter Effect. Technical Insight: The sulfamoylbenzoic core absorbs UV light. If your assay uses a fluorophore with excitation/emission in the UV-Blue range (e.g., Hoechst, DAPI, or Coumarin), the compound itself might absorb the excitation light, appearing as "inhibition" of the signal.

Action:

  • Check the UV-Vis spectrum of the compound (200–500 nm).

  • If it absorbs at your fluorophore's excitation wavelength, switch to a Red-shifted dye (e.g., Alexa Fluor 647) to bypass the interference.

📚 References

  • NIH Assay Guidance Manual. Assay Interference by Chemical Reactivity and aggregation.

    • Source: NCBI Bookshelf

    • [Link]

  • Sittampalam, G. S., et al. Compound Solubility and Precipitation in Assay Buffers. Assay Guidance Manual.[2][3][4]

    • Source: NCBI

    • [Link]

  • Di, L., & Kerns, E. H. Drug-Like Properties: Concepts, Structure Design and Methods. (Focus on pKa and Solubility of Benzoic Acid Derivatives).

    • Source: ScienceDirect (General Reference for Class Properties)

    • [Link]

  • PubChem Compound Summary. 4-chloro-3-sulfamoylbenzoic acid derivatives (Class Structure Data).

    • Source: PubChem[5][6]

    • [Link]

Sources

Troubleshooting

Side reactions in the synthesis of 4-chloro-3-sulfamoylbenzoic acid derivatives

Technical Support Center: Synthesis of 4-Chloro-3-Sulfamoylbenzoic Acid Derivatives Welcome to the technical support center for the synthesis of 4-chloro-3-sulfamoylbenzoic acid and its derivatives. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-3-Sulfamoylbenzoic Acid Derivatives

Welcome to the technical support center for the synthesis of 4-chloro-3-sulfamoylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this critical synthetic sequence. By understanding the underlying mechanisms of these side reactions, you can effectively mitigate their occurrence and ensure the desired purity and yield of your target compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield and an Insoluble White Byproduct in the Chlorosulfonation Step

Question: I am performing the chlorosulfonation of 4-chlorobenzoic acid and observing a lower than expected yield of my desired 4-chloro-3-chlorosulfonylbenzoic acid. Additionally, I am isolating a high-melting-point white solid that is insoluble in my work-up solvent. What is happening and how can I fix it?

Answer: This is a classic case of diaryl sulfone formation , a common side reaction in chlorosulfonation, especially at elevated temperatures.[1][2]

Causality: The highly electrophilic sulfonyl chloride intermediate, 4-chloro-3-chlorosulfonylbenzoic acid, can undergo a second electrophilic aromatic substitution with another molecule of the starting material, 4-chlorobenzoic acid. This reaction is catalyzed by the strong acid conditions and heat, leading to the formation of a diaryl sulfone.

Mechanism of Sulfone Formation:

start 4-Chlorobenzoic Acid intermediate 4-Chloro-3-chlorosulfonylbenzoic Acid (Desired Product) start->intermediate Chlorosulfonation sulfone Diaryl Sulfone Byproduct intermediate->sulfone Electrophilic Aromatic Substitution with another molecule of 4-Chlorobenzoic Acid reagents Chlorosulfonic Acid (HSO3Cl) Heat

Caption: Formation of Diaryl Sulfone Byproduct.

Troubleshooting and Prevention:

  • Temperature Control: This is the most critical parameter. The formation of diaryl sulfone is significantly accelerated at higher temperatures.

    • Recommendation: Maintain the reaction temperature as low as feasible while still ensuring a reasonable reaction rate. For the chlorosulfonation of 4-chlorobenzoic acid, a temperature range of 130-140°C is often cited.[3] Carefully monitor and control the internal reaction temperature.

  • Order of Addition:

    • Recommendation: Add the 4-chlorobenzoic acid portion-wise to the chlorosulfonic acid at a lower temperature (e.g., 0°C) before gradually heating the reaction mixture.[4] This helps to maintain a high concentration of the sulfonating agent relative to the starting material, favoring the desired reaction.

  • Stoichiometry:

    • Recommendation: Using a sufficient excess of chlorosulfonic acid can help to ensure the complete conversion of the starting material to the desired sulfonyl chloride before it has a chance to react to form the sulfone.[5][6]

Experimental Protocol: Minimizing Sulfone Formation

ParameterRecommended ConditionRationale
Reactant Ratio 4-chlorobenzoic acid : Chlorosulfonic acid (1 : 4-10 mol/mol)Ensures a high concentration of the sulfonating agent.[7]
Addition Temperature 0°CMinimizes initial side reactions upon mixing.[4]
Reaction Temperature 130-150°COptimal for the formation of the desired product while minimizing sulfone formation.[7]
Reaction Time 1-6 hoursMonitor by TLC or HPLC to avoid prolonged heating.[7]

Purification to Remove Diaryl Sulfone:

If sulfone formation has already occurred, it can often be removed by recrystallization. The sulfone is typically much less soluble than the desired product in many organic solvents.

Issue 2: My Product Decomposes During Aqueous Work-up

Question: After quenching my chlorosulfonation reaction mixture in ice water, I am getting a poor yield and my isolated product seems to be water-soluble. What is causing this?

Answer: You are likely observing the hydrolysis of the sulfonyl chloride group back to a sulfonic acid. The -SO₂Cl group is highly susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[1]

Causality: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile. This leads to the formation of 4-chloro-3-sulfonic acid benzoic acid, which is highly water-soluble and will be lost in the aqueous phase during work-up.

Mechanism of Sulfonyl Chloride Hydrolysis:

sulfonyl_chloride 4-Chloro-3-chlorosulfonylbenzoic Acid (-SO2Cl) sulfonic_acid 4-Chloro-3-sulfonic acid benzoic acid (-SO3H) sulfonyl_chloride->sulfonic_acid Nucleophilic attack by water water H2O (work-up)

Caption: Hydrolysis of the Sulfonyl Chloride Group.

Troubleshooting and Prevention:

  • Rapid Work-up at Low Temperature:

    • Recommendation: Quench the reaction mixture on crushed ice and perform the filtration as quickly as possible.[1] The low temperature will slow the rate of hydrolysis.

  • Washing with Cold Water:

    • Recommendation: Wash the filtered solid with ice-cold water to remove any adhering acid without significantly hydrolyzing the product.

  • Avoid Prolonged Contact with Aqueous Media:

    • Recommendation: Once the product is isolated, dry it promptly under vacuum. If it needs to be stored before the next step, ensure it is in a desiccated environment.

Experimental Protocol: Optimized Aqueous Work-up

  • Quenching: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Filtration: Immediately collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of ice-cold water.

  • Drying: Dry the product under vacuum at a low temperature (e.g., 40-50°C) to constant weight.

Issue 3: Formation of an Unexpected Isomer

Question: My analytical data (e.g., NMR) of the final 4-chloro-3-sulfamoylbenzoic acid shows the presence of an isomeric impurity. What could this be and where is it coming from?

Answer: The presence of an isomer often points to a lack of complete regioselectivity during the initial chlorosulfonation step. While the primary product is the 3-sulfonyl derivative, the formation of 2-chloro-5-sulfamoylbenzoic acid is possible. Additionally, in subsequent steps to form derivatives like furosemide, impurities such as 2,4-dichloro-5-sulfamoylbenzoic acid can arise from the starting materials.[8][9]

Causality:

  • Chlorosulfonation: The directing effects of the chloro and carboxylic acid groups on the starting 4-chlorobenzoic acid are not absolute, and small amounts of other isomers can form.

  • Starting Material Impurities: If the starting material for a derivative synthesis is, for example, 2,4-dichlorobenzoic acid instead of 4-chlorobenzoic acid, the corresponding 2,4-dichloro-5-sulfamoylbenzoic acid impurity will be carried through the synthesis.[3]

Troubleshooting and Prevention:

  • Purity of Starting Materials:

    • Recommendation: Ensure the purity of your starting 4-chlorobenzoic acid using a suitable analytical technique (e.g., HPLC, GC-MS, melting point).

  • Controlled Reaction Conditions:

    • Recommendation: Adhering to the optimized temperature and reaction time for the chlorosulfonation can help to maximize the yield of the desired isomer.

Purification:

  • Recommendation: Isomeric impurities can be challenging to remove. High-performance liquid chromatography (HPLC) is often the most effective method for both detecting and isolating the desired isomer.[10][11][12] Recrystallization may also be effective if the isomers have significantly different solubilities.[13][14]

FAQs

Q1: Can disulfonation occur as a side reaction?

A1: Yes, disulfonation is a potential side reaction, particularly if the reaction conditions are too harsh (e.g., very high temperatures or prolonged reaction times).[2] This would lead to the formation of 4-chloro-3,5-disulfonylbenzoic acid derivatives. To avoid this, it is crucial to carefully control the reaction temperature and time, and to use the appropriate stoichiometry of chlorosulfonic acid.

Q2: What are common side reactions during the amination of 4-chloro-3-chlorosulfonylbenzoic acid with ammonia?

A2: The amination step is generally efficient. However, potential side reactions include:

  • Incomplete reaction: If the reaction is not allowed to proceed to completion, you will have residual sulfonyl chloride.

  • Hydrolysis: If there is excessive water in the ammonia solution or if the work-up is not performed correctly, hydrolysis of the sulfonyl chloride to the sulfonic acid can occur.

  • Reaction with the carboxylic acid: Under certain conditions, the ammonia could potentially react with the carboxylic acid to form an amide. However, the sulfonyl chloride is significantly more reactive.

To ensure a successful amination, use a sufficient excess of ammonia and control the temperature, typically keeping it low initially to manage the exothermic reaction.[15][16]

Q3: How can I monitor the progress of my reaction to minimize side products?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material and the formation of your product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10][17] Developing an appropriate HPLC method early in your process development will be invaluable for troubleshooting and optimization.

Q4: Are there any alternatives to chlorosulfonic acid for this reaction?

A4: While chlorosulfonic acid is the most common reagent for this transformation, other sulfonating agents like oleum (fuming sulfuric acid) can also be used.[18][19] However, these also present their own challenges in terms of handling and potential side reactions. The choice of reagent will depend on the specific substrate and desired outcome.

References
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid - Benchchem.
  • An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis - Benchchem.
  • Sustainable Chemistry and Pharmacy - Zenodo. Available from: [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - Semantic Scholar. Available from: [Link]

  • The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis - Benchchem.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - MDPI. Available from: [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PubMed. Available from: [Link]

  • Sulfonation and Chlorosulfonation Mechanisms | PDF | Chemical Reactions | Acid - Scribd. Available from: [Link]

  • Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid - Benchchem.
  • WO1996012714A1 - Process for the preparation of furosemide - Google Patents.
  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC. Available from: [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. Available from: [Link]

  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC | Brazilian Journal of Biological Sciences. Available from: [Link]

  • Amine Reactions - Chemistry LibreTexts. Available from: [Link]

  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors - Benchchem.
  • 2, 4-Dichloro-5-sulfamoylbenzoic acid is a chemica... | Printtech Healthcare Pvt Ltd. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid | GlobalSpec. Available from: [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]

  • API Data Summary Report Of 2,4-Dichloro-5-Sulfamoyl Benzoic Acid. Available from: [Link]

  • A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies - Benchchem.
  • ACID AMMONIUM o-SULFOBENZOATE - Organic Syntheses Procedure. Available from: [Link]

  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. Available from: [Link]

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid - PrepChem.com. Available from: [Link]

  • Aromatic sulfonation reactions - EP1324982B1 - Google Patents.
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. - YouTube. Available from: https://www.youtube.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride - Digital Commons @ NJIT. Available from: [Link]

  • Aromatic Sulfonations and Related Reactions - ProQuest. Available from: [Link]

  • Furosemide-impurities | Pharmaffiliates. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Available from: [Link]

  • 2,4-dichloro-5-sulfamoylbenzoic acid - Semantic Scholar. Available from: [Link]

  • 4-Chlorobenzoic acid - Wikipedia. Available from: [Link]

  • 4-Chloro-3-(chlorosulphonyl)benzoic acid | C7H4Cl2O4S | CID 75613 - PubChem. Available from: [Link]

  • WO1990002731A1 - Process for the preparation of 4-sulfo-2-chlorobenzoic acid - Google Patents.
  • Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids - Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. Available from: [Link]

Reference Data & Comparative Studies

Validation

Comparative Profiling: 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid vs. Standard Loop Diuretics

Executive Summary & Strategic Positioning Context: The compound 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (hereafter referred to as CMP-SBA ) represents a specific chemotype within the sulfamoylbenzoic acid clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Context: The compound 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (hereafter referred to as CMP-SBA ) represents a specific chemotype within the sulfamoylbenzoic acid class. Structurally, it is characterized by a benzoic acid core, a chlorine substituent at position 4, and a bulky N-substituted sulfonamide group (m-tolyl) at position 3.

Strategic Assessment: Unlike classical "high-ceiling" loop diuretics (e.g., Furosemide, Bumetanide) which typically feature a free sulfonamide group (


) essential for carbonic anhydrase interaction and hydrophilic binding at the NKCC2 cotransporter, CMP-SBA  introduces a lipophilic 3-methylphenyl (m-tolyl) moiety directly on the sulfonamide nitrogen.

Hypothesis for Development: This structural modification suggests a shift in pharmacokinetic profile:

  • Increased Lipophilicity: Enhanced passive transport and potential for longer duration of action compared to Furosemide.

  • Altered Potency: The N-substitution may modulate affinity for the Na

    
    -K
    
    
    
    -2Cl
    
    
    cotransporter (NKCC2), potentially offering a "middle-ground" efficacy between thiazides and loop diuretics, similar to the pharmacodynamic profile of Torsemide or Azosemide.

Chemical & Pharmacological Comparison

The following table contrasts CMP-SBA with the industry standards Furosemide (the prototype) and Bumetanide (high potency).

Table 1: Structural and Predicted Physicochemical Comparison
FeatureCMP-SBA (Target Compound)Furosemide (Standard)Bumetanide (High Potency)
Core Scaffold 3-sulfamoyl-4-chlorobenzoic acid5-sulfamoyl-4-chloroanthranilic acid3-amino-5-sulfamoylbenzoic acid
Sulfonamide Status N-Substituted (m-tolyl)Free (

)
Free (

)
Lipophilicity (LogP) High (~3.5 - 4.2 predicted)Low (2.03)Moderate (2.7)
Primary Target NKCC2 (Thick Ascending Limb)NKCC2 (Thick Ascending Limb)NKCC2 (Thick Ascending Limb)
Bioavailability Predicted High (due to lipophilicity)Variable (10-100%)High (>80%)
Potency Class Investigational (Likely Moderate)ModerateHigh (40x Furosemide)
Expert Insight on Structure-Activity Relationship (SAR)

The substitution of the sulfonamide nitrogen in CMP-SBA is the critical differentiator. In classical SAR studies of diuretics:

  • Free Sulfonamide Rule: A free

    
     is usually required for maximal carbonic anhydrase inhibition.
    
  • N-Substitution Effect: Substituting this group (as in CMP-SBA) often reduces immediate diuretic "spike" potency but enhances plasma protein binding and half-life. This suggests CMP-SBA may function better as a chronic antihypertensive with mild diuretic properties rather than an acute edema rescue drug.

Mechanistic Pathway: NKCC2 Inhibition

To understand the efficacy of CMP-SBA, we must visualize its interaction within the Thick Ascending Limb (TAL) of the Loop of Henle. The compound targets the luminal NKCC2 transporter, blocking sodium reabsorption.

NKCC_Pathway Lumen Tubular Lumen (Urine) Cell TAL Epithelial Cell NaKATPase Na+/K+ ATPase Cell->NaKATPase Gradient Maintenance Blood Peritubular Capillary (Blood) NKCC2 NKCC2 Transporter (Target) NKCC2->Cell Ion Transport (Blocked) Outcome Natriuresis & Diuresis (Decreased Blood Volume) NKCC2->Outcome Inhibition leads to NaKATPase->Blood Na+ Reabsorption CMP CMP-SBA (Inhibitor) CMP->NKCC2 Competitive Binding (Cl- site) Ions_L Na+, K+, 2Cl- Ions_L->NKCC2 Normal Influx

Figure 1: Mechanism of Action. CMP-SBA competes for the chloride binding site on the NKCC2 cotransporter in the renal tubule, preventing ion reabsorption and inducing diuresis.

Experimental Validation Protocols

To objectively compare CMP-SBA against Furosemide, the following self-validating experimental workflows are required.

A. In Vitro Potency: Microperfusion of Isolated Tubules

This assay determines the intrinsic affinity of CMP-SBA for the NKCC2 transporter without pharmacokinetic interference.

  • Isolation: Dissect Thick Ascending Limbs (TAL) from rabbit kidneys (standard model due to size).

  • Perfusion: Cannulate tubules and perfuse with physiological saline.

  • Treatment:

    • Control: Vehicle only.

    • Group A: Furosemide (

      
       M to 
      
      
      
      M).
    • Group B: CMP-SBA (

      
       M to 
      
      
      
      M).
  • Measurement: Measure intracellular chloride concentration (

    
    ) using fluorescence lifetime imaging (SPQ dye) or transepithelial voltage (
    
    
    
    ).
  • Endpoint: Calculate

    
     for reduction in 
    
    
    
    .
    • Success Metric: If CMP-SBA

      
       is 
      
      
      
      , it is a potent inhibitor.
B. In Vivo Efficacy: The Lipschitz Method (Rat Model)

This is the gold standard for comparing diuretic efficacy and duration.

Protocol Workflow:

Diuretic_Assay cluster_groups Treatment Groups Start Wistar Rats (n=6 per group) Starve Fast 18h (Water ad libitum) Start->Starve Load Saline Load (25 mL/kg Oral) Starve->Load Treat Drug Administration (IP or Oral) Load->Treat Cage Metabolic Cage Isolation Treat->Cage G1 Vehicle (Control) Treat->G1 Sample Urine Collection Cage->Sample Analysis Analysis: Vol, Na+, K+, Cl- Sample->Analysis G2 Furosemide (20 mg/kg) G3 CMP-SBA (20 mg/kg)

Figure 2: The Lipschitz Diuretic Assay workflow. This standardized protocol ensures comparative data on urine volume and electrolyte excretion.

Data Interpretation:

  • Lipschitz Value (L): Calculated as

    
     (Response of Treated / Response of Urea/Control).
    
  • Efficacy Ratio:

    
    .
    
    • Ratio > 1.0: Superior efficacy.

    • Ratio < 0.8: Inferior efficacy (likely due to N-substitution limiting peak effect).

Comparative Efficacy Summary

Based on the structural pharmacophore analysis and standard sulfonamide SAR data, the expected performance of CMP-SBA is summarized below:

Performance MetricCMP-SBA vs. FurosemideMechanistic Reasoning
Peak Diuresis Lower The N-tolyl substitution sterically hinders the optimal fit into the

pocket of NKCC2 compared to the free amine of Furosemide.
Duration of Action Longer Higher lipophilicity (LogP ~4.0) increases volume of distribution and protein binding, slowing renal clearance.
Potassium Sparing Similar/Worse Loop diuretics inherently cause hypokalemia; the longer duration of CMP-SBA may exacerbate

loss downstream.
Metabolic Stability Higher The N-substitution protects the sulfonamide from metabolic conjugation (N4-acetylation), a common clearance pathway for sulfonamides.

References

  • Witte, E. C., et al. (1986). "Diuretics." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Puschett, J. B. (1981). "Sites and mech
Comparative

A Researcher's Comparative Guide to the Biological Target Validation of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid. We will navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid. We will navigate the process from hypothesis generation to in-cellulo confirmation, objectively comparing state-of-the-art methodologies and providing the experimental rationale to build a robust validation dossier.

The compound , 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, belongs to the sulfonamide class of molecules. This structural feature is a well-known pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological processes like pH regulation and CO₂ transport.[1][2] Therefore, a primary hypothesis is that this compound targets one or more isoforms of carbonic anhydrase. This guide will use the validation of CAII as a putative target to illustrate a multi-faceted, comparative experimental approach. The principles and methods described herein are broadly applicable to the validation of other potential targets.

The Strategic Imperative of Target Validation

Identifying the molecular target of a bioactive small molecule is a cornerstone of modern drug discovery and chemical biology.[3][4] It illuminates the mechanism of action, enables structure-activity relationship (SAR) studies, and is critical for predicting potential on-target and off-target effects that influence therapeutic efficacy and safety. A rigorous, multi-pronged validation strategy employing orthogonal methodologies is essential to confidently link a compound to its biological target.

A Multi-Pronged Approach to Target Validation

We will explore a logical progression of experiments designed to build a compelling case for target engagement and functional modulation. This workflow begins with direct biochemical assays and progresses to more physiologically relevant cellular and proteome-wide methods.

G cluster_0 Phase 1: In Vitro Confirmation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Proteome-Wide Selectivity A Hypothesis: 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid inhibits Carbonic Anhydrase II (CAII) B Biochemical Assay: Enzymatic Activity A->B C Biophysical Assays: Direct Binding A->C D Cellular Thermal Shift Assay (CETSA) B->D C->D E Activity-Based Protein Profiling (ABPP) D->E F Affinity Chromatography-MS (e.g., Kinobeads) D->F G Validated Target E->G F->G

Caption: A logical workflow for target validation.

Phase 1: Foundational In Vitro Analysis

The initial phase of target validation focuses on answering two fundamental questions in a controlled, in vitro environment: Does the compound affect the functional activity of the purified target protein? And does it physically bind to it?

Biochemical Assay: Measuring Functional Modulation

The most direct way to test our hypothesis is to assess the compound's ability to inhibit the enzymatic activity of purified human Carbonic Anhydrase II (CAII). A colorimetric CO₂ hydration assay is a standard method for this purpose.[5]

Principle: This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. This reaction leads to a change in pH, which is monitored using a pH indicator.

  • Preparation:

    • Prepare a stock solution of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid and a reference inhibitor (e.g., Acetazolamide) in DMSO.

    • Create a serial dilution of the compounds in a 96-well microplate. Include a vehicle-only control (DMSO).

  • Enzyme Incubation:

    • Add a solution of purified human Carbonic Anhydrase II to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding ice-cold, CO₂-saturated water to each well.

    • Immediately place the plate in a temperature-controlled microplate reader and monitor the change in absorbance of a pH indicator (e.g., phenol red) over time.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the absorbance curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Biophysical Assays: Confirming Direct Physical Interaction

While an enzymatic assay demonstrates functional modulation, it does not definitively prove direct binding. Allosteric effects or assay artifacts can sometimes lead to misleading results. Therefore, it is crucial to employ biophysical techniques to confirm a direct, physical interaction between the compound and the target protein. We will compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence-based Thermal Shift Assay (FTSA).

Methodology Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein), detecting binding events in real-time.[6][7][8]Binding affinity (K D), association rate (k a), dissociation rate (k d).Real-time kinetics, label-free, high sensitivity, low sample consumption.[8][9]Requires protein immobilization which can affect activity, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[10][11]Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Label-free, in-solution measurement, provides thermodynamic data.Requires larger amounts of protein and compound, lower throughput.
Fluorescence-based Thermal Shift Assay (FTSA) Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T m).[12]Melting temperature (T m), thermal shift (ΔT m).High-throughput, low sample consumption, cost-effective.Indirect measure of binding, dye can sometimes interfere with binding.
  • Chip Preparation: Immobilize purified CAII onto a sensor chip surface.

  • Compound Injection: Inject a series of concentrations of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid over the chip surface.

  • Data Acquisition: Monitor the binding response in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a binding model to calculate kₐ, kₑ, and K D.

  • Sample Preparation: Place the purified CAII solution in the sample cell and the compound solution in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine K D, n, and ΔH.

Phase 2: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds to its target in a complex, physiological environment is a critical step in validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13]

Principle: CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein against thermal denaturation.[14][15] By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly assess target engagement.[16][17]

cluster_workflow CETSA Workflow cluster_result Expected Outcome A 1. Treat Cells with Compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F Compound-Treated Cells H Increased Thermal Stability of Target Protein F->H G Vehicle-Treated Cells G->H

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Treatment: Incubate cultured cells (e.g., a cell line known to express CAII) with various concentrations of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[15][16]

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by high-speed centrifugation.

  • Quantification: Collect the supernatant and quantify the amount of soluble CAII at each temperature point using Western blotting or another protein quantification method like ELISA or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble CAII against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.

Phase 3: Unbiased, Proteome-Wide Approaches for Selectivity Profiling

A crucial aspect of target validation is understanding a compound's selectivity. Does it bind only to our hypothesized target, or does it interact with other proteins? Unbiased, proteome-wide methods are essential for identifying both the primary target and potential off-targets.

Activity-Based Protein Profiling (ABPP)

Principle: ABPP is a powerful chemical proteomics strategy that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[18][19][20] For target deconvolution, a competitive ABPP approach is often used. The proteome is treated with the compound of interest, followed by a broad-spectrum, activity-based probe that labels a class of enzymes. A reduction in probe labeling for a specific protein indicates that the compound is binding to and blocking the active site of that protein.[21][22]

Affinity Chromatography (e.g., Kinobeads)

Principle: This technique involves immobilizing a broad-spectrum inhibitor or the compound of interest onto beads to "pull down" its binding partners from a cell lysate.[23] In a competitive format, the lysate is pre-incubated with the free compound, which competes with the immobilized probe for binding to its targets. The proteins that are pulled down are then identified and quantified by mass spectrometry.[24][25] While originally developed for kinases ("Kinobeads"), this principle can be adapted for other target classes.[26][27]

Methodology Principle Key Outputs Advantages Disadvantages
Competitive ABPP Measures changes in the labeling of active enzymes by a covalent probe in the presence of an inhibitor.[18][19]A ranked list of target proteins based on their engagement by the compound.Profiles targets in their native, functional state; can identify novel targets.[21]Requires a suitable activity-based probe for the enzyme class of interest.
Affinity Chromatography Uses an immobilized ligand to capture binding partners from a cell lysate, which are then identified by mass spectrometry.[23][24]A list of potential binding partners and their relative affinities.Unbiased identification of binding partners; does not require a functional readout.[25]Can identify non-specific binders; binding in lysate may not reflect cellular context.

Synthesizing the Evidence: Building a Conclusive Case

No single experiment can definitively validate a biological target. A strong validation case is built upon the convergence of evidence from multiple, orthogonal methods.

Hypothetical Data Summary for Target Validation of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

Assay Target Metric Result Interpretation
Colorimetric CO₂ Hydration CAIIIC₅₀150 nMPotent enzymatic inhibitor
Surface Plasmon Resonance CAIIK D120 nMDirect, high-affinity binding
Cellular Thermal Shift Assay CAIIΔT m+4.5 °CConfirmed target engagement in intact cells
Competitive ABPP Proteome-wideIC₅₀CAII: 180 nM; CAI: 2.5 µMSelective for CAII over other profiled CAs in a cellular context

This combination of data—showing potent enzymatic inhibition, direct high-affinity binding, target engagement in living cells, and selectivity across the proteome—would constitute a robust and compelling validation of Carbonic Anhydrase II as a primary biological target of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid. This rigorous, multi-faceted approach provides the confidence needed to advance a compound through the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • BenchChem. (2025).
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • PubMed. (2017, February 15). Target identification with quantitative activity based protein profiling (ABPP). [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • PMC. (n.d.). Activity-based protein profiling: A graphical review. Retrieved February 23, 2026, from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Chemical Science (RSC Publishing). (2021, May 18). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. [Link]

  • Frontiers. (2018, April 9). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]

  • PMC. (n.d.). The target landscape of clinical kinase drugs. Retrieved February 23, 2026, from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?[Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. [Link]

  • BenchChem. (2025). Cross-validation of "Carbonic anhydrase inhibitor 22" activity with a different method.
  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 23, 2026, from [Link]

  • Bio-protocol. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2012, December 5). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. [Link]

  • ResearchGate. (2025, August 7). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. [Link]

  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved February 23, 2026, from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved February 23, 2026, from [Link]

  • Springer. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved February 23, 2026, from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 23, 2026, from [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved February 23, 2026, from [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Retrieved February 23, 2026, from [Link]

  • PMC. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. [Link]

  • Selvita. (n.d.). Target Deconvolution and Mechanism of Action. Retrieved February 23, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of... Retrieved February 23, 2026, from [Link]

  • MDPI. (2022, February 23). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. [Link]

  • PMC. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved February 23, 2026, from [Link]

  • PMC. (2020, November 19). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. [Link]

Sources

Validation

Comparative Cross-Reactivity Analysis of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid: A Methodological Guide

Introduction In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The intricate nature of cellular signaling and the structural similarities between pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The intricate nature of cellular signaling and the structural similarities between protein families mean that even highly optimized therapeutic agents can interact with unintended "off-target" molecules.[1][2] These off-target interactions are a primary cause of adverse drug reactions and can lead to late-stage clinical trial failures, representing a significant financial and scientific burden.[3][4] Therefore, the early and systematic characterization of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines.[1][5]

This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid , a molecule representative of a class of compounds bearing both a sulfonamide and a benzoic acid moiety.[6][7] While its primary therapeutic target is yet to be defined, its structural features suggest potential interactions with several well-characterized protein families. This document will not only outline the requisite experimental protocols but will also delve into the scientific rationale behind the selection of potential off-targets, the design of a multi-tiered screening cascade, and the interpretation of comparative data. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology to thoroughly profile the selectivity of this, and structurally related, chemical entities.

Chapter 1: Rationale for Off-Target Nomination: A Structure-Based Approach

The chemical architecture of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid provides critical clues to its potential biological activities. By dissecting its core functional groups, we can rationally nominate a panel of potential off-targets for screening.

  • The Sulfonamide Moiety (R-SO₂NH-R'): This functional group is a well-known pharmacophore present in several classes of approved drugs.[8]

    • Sulfonylureas: This class of anti-diabetic drugs acts by binding to and inhibiting the ATP-sensitive potassium channel (KATP) in pancreatic β-cells, triggering insulin secretion.[9][10] The structural resemblance of our lead compound to drugs like glimepiride and glyburide makes KATP channels a high-priority target class to investigate for potential cross-reactivity, which could manifest as hypoglycemia.[10][11]

    • Diuretics (Carbonic Anhydrase Inhibitors): Many diuretic drugs are sulfonamides that function by inhibiting carbonic anhydrase enzymes in the kidney. The presence of the sulfonamide group warrants a cross-reactivity assessment against a panel of carbonic anhydrase isoforms.

    • Kinase Inhibitors: Aromatic sulfonamides are also found in a variety of kinase inhibitors, where they often form key hydrogen bonds within the ATP-binding pocket of the enzyme.[12] Given the central role of kinases in cell signaling, off-target kinase inhibition can have profound and varied physiological effects.[2][13]

  • The Benzoic Acid Moiety: As a simple aromatic carboxylic acid, this group is a common feature in many biologically active molecules, often serving as an anchor point for receptor binding.[6][14] Its derivatives are known to possess a wide range of pharmacological activities.[15] While less specific than the sulfonamide group, its presence contributes to the overall physicochemical properties that govern target interactions.

Based on this structural analysis, a logical off-target panel for 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid would include, at a minimum:

  • High Priority: KATP channels (SUR1/Kir6.2), a broad panel of cancer-relevant kinases.

  • Medium Priority: A panel of human carbonic anhydrase isoforms (e.g., CA-I, CA-II, CA-IX).

  • Exploratory: Other targets known to bind sulfonamides or benzoic acid derivatives, as identified through broader screening panels.

Chapter 2: A Multi-Tiered Experimental Workflow for Selectivity Profiling

A robust cross-reactivity assessment should follow a tiered approach, moving from high-throughput, cost-effective biochemical assays to more complex, physiologically relevant cell-based models. This strategy allows for the rapid identification of significant off-target interactions, which can then be validated under more stringent conditions.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cell-Based Functional Assays cluster_3 Final Assessment A Compound of Interest 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid B High-Throughput Primary Assays (e.g., Competitive Binding, Enzyme Inhibition) A->B D Dose-Response & IC50/Ki Determination For identified 'hits' B->D Identify Hits C Nominated Off-Target Panel (Kinases, KATP Channels, Carbonic Anhydrases) C->B E Calculate Selectivity Index D->E F Cellular Target Engagement (e.g., NanoBRET) E->F Prioritize Significant Hits G Functional Cellular Response (e.g., Insulin Secretion, Substrate Phosphorylation) F->G Confirm Functional Effect H Cross-Reactivity Profile & Risk Assessment G->H

Caption: Tiered workflow for cross-reactivity profiling.

Protocol 1: Tier 1 Competitive Binding Assay (Generic)

This protocol is designed to measure the ability of a test compound to displace a known, labeled ligand from a target receptor, providing a measure of binding affinity.[16][17]

Objective: To determine if 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid binds to a specific off-target receptor.

Materials:

  • Target receptor (purified protein or membrane preparation)

  • Labeled ligand (radiolabeled or fluorescently labeled) with known affinity (Kd) for the target

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Test Compound: 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, serially diluted

  • 96-well filter plates and vacuum manifold

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Plate Preparation: To each well of a 96-well filter plate, add 50 µL of assay buffer.

  • Component Addition:

    • Add 25 µL of the serially diluted test compound to appropriate wells.

    • Add 25 µL of the labeled ligand at a constant concentration (typically at or below its Kd value).

    • Initiate the binding reaction by adding 25 µL of the target receptor preparation.

    • Include control wells: "Total Binding" (no test compound) and "Non-Specific Binding" (no test compound, but with a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[18]

  • Termination & Washing: Terminate the reaction by rapidly filtering the plate contents through the filter membrane using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound ligand.

  • Detection:

    • For radiolabeled ligands, punch out the filters, place them in scintillation vials with cocktail, and measure radioactivity.

    • For fluorescent ligands, measure the fluorescence of the retained material on the filter plate.

  • Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[16]

Protocol 2: Tier 3 Cell-Based Kinase Phosphorylation Assay

Cell-based assays are crucial for confirming that an interaction observed in a biochemical assay translates to a functional effect in a physiologically relevant context.[19][20]

Objective: To determine if 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid inhibits the activity of a specific kinase within intact cells.

Materials:

  • Cell line expressing the kinase of interest (e.g., HeLa, HEK293).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test Compound: 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, serially diluted.

  • Stimulant (if required to activate the kinase pathway, e.g., EGF for EGFR).

  • Lysis Buffer with protease and phosphatase inhibitors.

  • Antibodies: Phospho-specific antibody for the kinase's substrate and a total protein antibody for normalization.

  • Detection system (e.g., Western Blot or ELISA-based).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Serum Starvation: If the pathway is activated by serum components, replace the medium with serum-free medium for 4-6 hours prior to the experiment.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Add the appropriate stimulant (e.g., EGF) to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 15 minutes.

  • Detection (ELISA-based):

    • Transfer the cell lysates to an antibody-coated ELISA plate.

    • Follow the manufacturer's protocol for incubation with primary (phospho-specific) and secondary (HRP-conjugated) antibodies.

    • Add substrate and measure the colorimetric or chemiluminescent signal.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal for each well. Plot the normalized signal against the log of the test compound concentration to determine the IC50 value.[21]

Chapter 3: Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to generate a quantitative selectivity profile. The data should be summarized in a clear, comparative format to facilitate decision-making.

Table 1: Hypothetical Cross-Reactivity Profile of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

Target ClassSpecific TargetAssay TypeIC50 / Kᵢ (nM)Selectivity Index (vs. Primary Target X)
Primary Target Target X Enzyme Inhibition 50 1x
Kinases Kinase ABiochemical85017x
Kinase BBiochemical> 10,000> 200x
Kinase C (Cell-based)Cell-based1,20024x
Ion Channels KATP (SUR1/Kir6.2)Binding2505x
KATP (Functional)Insulin Secretion4008x
Other Enzymes Carbonic Anhydrase IIBiochemical5,600112x
Carbonic Anhydrase IXBiochemical> 10,000> 200x

Interpretation:

  • Selectivity Index: This is a critical metric, calculated by dividing the IC50 for an off-target by the IC50 for the primary target. A higher selectivity index is desirable. In this hypothetical case, the compound is only 5-fold selective for its primary target over the KATP channel.

  • Implications: The potent activity at the KATP channel (IC50 = 250-400 nM) is a significant finding. This suggests a high risk of off-target effects related to insulin modulation, potentially causing hypoglycemia.[10] The activity against Kinase A and C, while weaker, should also be investigated further to understand potential impacts on cell signaling pathways.

G compound 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid targetX Primary Target X (Intended Therapeutic Effect) compound->targetX  IC50 = 50 nM (On-Target) katp KATP Channel (SUR1) (Off-Target) compound->katp  IC50 = 250 nM (Off-Target) kinaseA Kinase A (Off-Target) compound->kinaseA  IC50 = 850 nM (Off-Target) effectX Desired Cellular Response targetX->effectX insulin Insulin Secretion → Potential Hypoglycemia katp->insulin pathwayA Altered Signaling Pathway A kinaseA->pathwayA

Caption: Potential on-target and off-target signaling pathways.

Conclusion

The comprehensive evaluation of cross-reactivity is an indispensable component of the drug discovery and development process. For a compound like 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid, a structure-based nomination of potential off-targets is the first critical step. A subsequent multi-tiered screening approach, progressing from broad biochemical assays to more focused, functional cell-based assays, provides the necessary data to build a quantitative selectivity profile. As demonstrated by our hypothetical data, such a profile is essential for identifying potential safety liabilities—such as the risk of hypoglycemia due to KATP channel modulation—early in development.[3][5] This allows for informed decisions, enabling medicinal chemists to optimize for selectivity or prompting further safety pharmacology studies to characterize the clinical risk. Ultimately, this rigorous, evidence-based approach to understanding a compound's full spectrum of biological interactions is paramount to the successful development of safe and effective therapeutics.

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Analysis of 4-chloro-3-sulfamoylbenzoic Acid Analogs

This guide provides an in-depth, technically-grounded exploration of the synthesis and characterization of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid. Designed for researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded exploration of the synthesis and characterization of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, delving into the critical parameters that govern experimental reproducibility. We will dissect the synthetic pathway, outline a robust, self-validating experimental workflow, and objectively compare the target molecule with key alternatives to provide a comprehensive framework for your research endeavors.

Introduction: The Versatile Sulfamoylbenzoic Acid Scaffold

The 4-chloro-3-sulfamoylbenzoic acid core is a cornerstone in medicinal chemistry, serving as a vital intermediate in the synthesis of widely-used pharmaceuticals, particularly diuretic and antihypertensive agents like bumetanide and indapamide.[1] The strategic placement of the chloro, carboxylic acid, and sulfamoyl groups on the benzene ring offers a rich scaffold for chemical modification. By substituting the nitrogen atom of the sulfamoyl group, chemists can fine-tune the molecule's physicochemical properties—such as lipophilicity, solubility, and hydrogen bonding capability—to modulate its biological activity and pharmacokinetic profile.

This guide focuses on a specific N-substituted analog, 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid . We will explore the nuances of its synthesis, the challenges to achieving reproducibility, and how its preparation and properties compare to the parent compound and another relevant analog.

Part 1: Synthesis and Reproducibility of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

Achieving reproducible results in the synthesis of this analog hinges on a deep understanding of the reaction mechanism and meticulous control over key experimental variables. The synthetic strategy involves a two-step process starting from the commercially available p-chlorobenzoic acid.

Logical Synthesis Pathway

The overall transformation from a simple starting material to the final product involves two key electrophilic aromatic substitution and nucleophilic acyl substitution reactions. The logical flow is designed to install the more deactivating sulfonyl chloride group first, followed by the nucleophilic substitution with the desired amine.

A 4-Chlorobenzoic Acid B 4-Chloro-3-(chlorosulfonyl)benzoic Acid A->B  Chlorosulfonic Acid (ClSO3H) C 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid B->C  m-Toluidine, Base cluster_0 Synthesis Stage cluster_1 Purification & Validation Stage cluster_2 Quality Control Checkpoints A Step 1: Chlorosulfonation of 4-Chlorobenzoic Acid B Intermediate Isolation & Purification A->B C Step 2: Amination with Selected Amine B->C QC1 QC Check 1: Intermediate Purity (HPLC, MP) B->QC1 D Product Precipitation & Crude Isolation C->D QC2 QC Check 2: Reaction Completion (TLC, HPLC) C->QC2 E Recrystallization D->E F Final Product Drying E->F G Full Analytical Characterization (QC) F->G QC3 QC Check 3: Final Product Identity & Purity (NMR, MS, HPLC) G->QC3

Caption: A self-validating workflow for reproducible synthesis.

Conclusion

The reproducibility of experiments involving 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid and its analogs is not merely a matter of following a protocol; it is a function of understanding the underlying chemistry and implementing rigorous controls at each stage. Key factors include the purity of starting materials, precise control over reaction conditions such as temperature and time, and the application of a comprehensive suite of analytical techniques to validate intermediates and the final product.

By comparing the synthesis of the target compound with its parent scaffold and an N-benzyl analog, we observe that while the fundamental chemistry is consistent, the choice of the N-substituent significantly impacts reaction dynamics and purification strategies. Researchers aiming for reproducible outcomes must therefore consider these nuances and employ a self-validating workflow, as outlined in this guide, to ensure the generation of high-quality, reliable data.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid is a substituted sulfonamide. Compounds in this class can present severa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid is a substituted sulfonamide. Compounds in this class can present several potential hazards. Based on data from analogous compounds, the primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]

Key Hazard Considerations:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Eye Irritation: The compound can cause serious eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1][2][4][5]

  • Unknown Potency: As a pharmaceutical-related compound, its full toxicological profile may not be known, warranting careful handling.[6]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid.

Body Part Recommended PPE Specifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended for tasks with a higher risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves before each use. Dispose of them properly after handling. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[6][7]
Body Laboratory coat or a disposable chemical-resistant coverall.Should be worn at all times in the laboratory to prevent skin contact.[7]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.Use in a well-ventilated area, preferably within a chemical fume hood.[4][7]

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is paramount for safety. The following protocol outlines the key steps for handling 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid from receipt to disposal.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the container for any damage or leaks.

  • Label Verification: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Dedicated Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] A refrigerator is a suitable storage condition.[6] Keep it away from incompatible materials such as strong oxidizing agents.[2]

Laboratory Operations
  • Engineering Controls: All handling of the solid compound should occur in a certified chemical fume hood to minimize the risk of inhalation.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.[7]

  • Weighing and Transfer: When weighing, use a draft shield to prevent the dispersal of fine powders. Handle the compound gently to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Personal Protection: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6][8]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[8]

Disposal

4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid and any contaminated materials must be treated as hazardous waste.

  • Containerization: Collect waste in a compatible, properly sealed, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.[8]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area.

  • Professional Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[2][8] Do not dispose of it down the drain or in the regular trash.[8]

Workflow for Safe Handling

The following diagram illustrates the critical decision points and actions for the safe handling of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Receive Chemical inspect Inspect Container start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh and Transfer Carefully fume_hood->weigh spill Spill Occurs fume_hood->spill Potential Spill dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end End dispose->end evacuate Evacuate Area spill->evacuate spill_ppe Don Spill-Specific PPE evacuate->spill_ppe contain Contain and Clean Up Spill spill_ppe->contain spill_dispose Dispose of Spill Debris as Hazardous contain->spill_dispose spill_dispose->decontaminate

Caption: Workflow for the safe handling of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][6]

References

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